Kdm5B-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H30N6O |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)ethyl]-6-naphthalen-2-yl-1-phenylpyrazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C30H30N6O/c1-34-15-17-35(18-16-34)14-13-31-30(37)26-20-28(24-12-11-22-7-5-6-8-23(22)19-24)33-29-27(26)21-32-36(29)25-9-3-2-4-10-25/h2-12,19-21H,13-18H2,1H3,(H,31,37) |
InChI Key |
WFWPZTUQBCWFTE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Kdm5B-IN-4: A Deep Dive into its Mechanism of Action as a KDM5B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Kdm5B-IN-4, also identified as compound 11ad, has emerged as a potent and selective inhibitor of Lysine (B10760008) Demethylase 5B (KDM5B), a key epigenetic regulator implicated in various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, the experimental protocols used for its characterization, and its impact on relevant signaling pathways.
Core Mechanism: Inhibition of KDM5B and Epigenetic Reprogramming
This compound exerts its primary effect through the direct inhibition of the enzymatic activity of KDM5B. KDM5B is a member of the JmjC domain-containing family of histone demethylases, which specifically removes methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3). These histone marks are crucial for regulating gene expression, with H3K4me3 being a hallmark of active gene promoters.
By inhibiting KDM5B, this compound prevents the demethylation of H3K4, leading to an accumulation of H3K4me1/2/3 levels in cells.[1][2][3] This alteration in the epigenetic landscape results in the reactivation of tumor suppressor genes and the modulation of signaling pathways that are critical for cancer cell proliferation and survival.
Quantitative Analysis of Inhibitory Potency
This compound demonstrates high potency against KDM5B with a half-maximal inhibitory concentration (IC50) in the nanomolar range. The inhibitory activity of this compound and its selectivity against other histone demethylases are summarized in the table below.
| Target | IC50 (µM) |
| KDM5B | 0.025 |
Impact on the PI3K/AKT Signaling Pathway
A significant downstream effect of KDM5B inhibition by this compound is the downregulation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1][2][4][5][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many cancers.
The mechanism by which KDM5B regulates the PI3K/AKT pathway involves its direct binding to the promoter of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. By removing the activating H3K4me3 mark, KDM5B represses PIK3CA transcription. Inhibition of KDM5B by this compound reverses this repression, leading to decreased levels of p110α and subsequently reduced activation of AKT.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
KDM5B Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the demethylase activity of recombinant KDM5B. A common method is a formaldehyde (B43269) dehydrogenase (FDH)-coupled assay.
-
Reagents:
-
Recombinant human KDM5B protein
-
H3(1-21)K4me3 peptide substrate
-
α-ketoglutarate (α-KG)
-
Ascorbate
-
(NH4)2Fe(SO4)2·6H2O
-
Formaldehyde dehydrogenase (FDH)
-
NAD+
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.
-
-
Procedure:
-
Prepare a reaction mixture containing KDM5B enzyme, H3K4me3 peptide, ascorbate, and ferrous sulfate (B86663) in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the demethylation reaction by adding α-KG.
-
The reaction produces formaldehyde, which is then oxidized by FDH in the presence of NAD+, leading to an increase in NADH.
-
Monitor the increase in NADH absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular H3K4me3 Level Detection by Western Blot
This experiment assesses the effect of this compound on global H3K4me3 levels within cells.
-
Cell Culture and Treatment:
-
Culture prostate cancer cells (e.g., PC-3) in appropriate media.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 48-72 hours.
-
-
Histone Extraction:
-
Harvest the cells and lyse them in a buffer containing a high concentration of salt to extract nuclear proteins.
-
Acid extract histones from the nuclear pellet using sulfuric acid.
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative change in H3K4me3 levels.
-
PI3K/AKT Pathway Analysis by Western Blot
This protocol examines the impact of this compound on the protein levels of key components of the PI3K/AKT pathway.
-
Cell Culture and Treatment:
-
Culture prostate cancer cells (e.g., PC-3) as described above.
-
Treat cells with this compound or DMSO for the desired time.
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p110α, total AKT, phosphorylated AKT (p-AKT at Ser473 or Thr308), and a loading control (e.g., GAPDH or β-actin).
-
Follow the subsequent steps of washing, secondary antibody incubation, and signal detection as described for the histone western blot.
-
Analyze the changes in the expression and phosphorylation status of the target proteins.
-
Experimental Workflow
The characterization of this compound typically follows a structured workflow to establish its mechanism of action from the molecular to the cellular level.
Conclusion
This compound is a potent and specific inhibitor of the histone demethylase KDM5B. Its mechanism of action is centered on the inhibition of KDM5B's enzymatic activity, leading to an increase in H3K4 methylation and subsequent modulation of gene expression. A key consequence of this epigenetic reprogramming is the downregulation of the PI3K/AKT signaling pathway, which contributes to its anti-proliferative and pro-apoptotic effects in cancer cells. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of KDM5B inhibitors as a promising therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a novel 1H-pyrazole- [3,4-b] pyridine-based lysine demethylase 5B inhibitor with potential anti-prostate cancer activity that perturbs the phosphoinositide 3-kinase/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in catalysis and inhibition of the Jumonji histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
KDM5B-IN-4: A Novel Epigenetic Modulator for Prostate Cancer Therapy
A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of a Potent KDM5B Inhibitor
Introduction
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B, is a critical epigenetic regulator that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me2/3), a mark associated with active gene transcription.[1][2] Overexpression of KDM5B has been implicated in the progression of various cancers, including prostate cancer, where it contributes to tumorigenesis and drug resistance.[3][4] This has positioned KDM5B as a promising therapeutic target. In a significant advancement in this area, a novel, potent, and cell-permeable KDM5B inhibitor, KDM5B-IN-4 (also referred to as compound 11ad), has been discovered. This 1H-pyrazole-[3,4-b]pyridine-based compound not only demonstrates high inhibitory activity against KDM5B but also exhibits a unique mechanism involving the downregulation of the PI3K/AKT signaling pathway, a key survival pathway in prostate cancer.[3]
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Design
This compound was developed through a structure-based optimization of a previously identified series of 1H-pyrazole-[3,4-b]pyridine inhibitors.[3] The design strategy focused on enhancing the compound's interaction with the KDM5B active site. Molecular modeling studies were instrumental in guiding the optimization process, leading to the synthesis of compound 11ad (this compound) as the most active compound in the series.[3]
Synthesis of this compound (11ad)
The synthesis of this compound is a multi-step process rooted in the construction of the core 1H-pyrazolo[3,4-b]pyridine scaffold. While the primary reference does not provide a step-by-step synthesis of the final compound, the general synthesis of related 1H-pyrazolo[3,4-b]pyridine derivatives typically involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound to form the pyridine (B92270) ring.[5]
Below is a generalized workflow representing the synthetic strategy for this class of compounds.
Caption: Generalized synthetic workflow for 1H-pyrazolo[3,4-b]pyridine derivatives.
Quantitative Biological Data
This compound has been characterized through a series of in vitro and in vivo assays to determine its potency, cellular activity, and therapeutic potential. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound (11ad) | KDM5B | 0.025 |
| CPI-455 (Control) | KDM5B | Not Reported in this study |
Data from Cao Y, et al. 2023.[3]
Table 2: Cellular Activity in PC-3 Prostate Cancer Cells
| Assay | Concentration (µM) | Observation |
|---|---|---|
| Proliferation | 0 - 10 | Dose-dependent inhibition of cell growth |
| Colony Formation | 10 | Significant reduction in colony formation |
| Cell Migration | 0 - 10 | Dose-dependent inhibition of cell migration |
| Cell Cycle | 0 - 10 | Cell cycle arrest at the G2/M phase |
| Apoptosis | 0 - 10 | Dose-dependent induction of apoptosis (7.58% to 45.66%) |
Data from MedChemExpress, citing Cao Y, et al. 2023.[6]
Table 3: In Vivo Antitumor Efficacy (PC-3 Xenograft Model)
| Treatment Group | Dose | Tumor Volume Reduction | Notes |
|---|---|---|---|
| This compound | 25 mg/kg/day (i.g.) | Significant decrease compared to control | Well-tolerated |
| This compound | 50 mg/kg/day (i.g.) | Significant decrease, slightly better than Doxorubicin | No noticeable toxicity or side effects |
| Doxorubicin (DOX) | Not specified | Positive control | - |
| Vehicle Control | - | - | - |
Data from MedChemExpress, citing Cao Y, et al. 2023.[6]
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism. Primarily, it directly inhibits the demethylase activity of KDM5B, leading to an increase in the global levels of H3K4me1/2/3 in PC-3 cells.[6] This epigenetic reprogramming alters gene expression, contributing to the observed anti-proliferative and pro-apoptotic effects.
Unexpectedly, this compound was also found to perturb the PI3K/AKT signaling pathway, a critical driver of prostate cancer cell survival and proliferation.[3] This novel finding suggests a broader mechanism of action than direct epigenetic modulation.
Caption: Proposed dual mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols employed in the characterization of this compound.
KDM5B Enzymatic Assay (AlphaLISA)
This high-throughput assay is used to quantify the inhibitory potency of compounds against KDM5B.
Caption: Workflow for the KDM5B AlphaLISA enzymatic assay.
Protocol Details:
-
Reagents : Recombinant KDM5B enzyme, biotinylated H3K4me3 peptide substrate, AlphaLISA assay buffer, Streptavidin Donor beads, and Acceptor beads coupled to an antibody specific for the demethylated product.[7]
-
Procedure : The KDM5B enzyme, substrate, and test compound (this compound) are incubated together. Following the enzymatic reaction, the detection reagents are added. In the absence of inhibition, the demethylated product is recognized by the antibody-acceptor bead complex, which is brought into proximity with the streptavidin-donor bead via the biotinylated peptide. Excitation at 680 nm leads to a luminescent signal at 615 nm. The signal intensity is inversely proportional to the inhibitory activity of the compound.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of this compound with KDM5B in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Western Blot Analysis
Western blotting is employed to assess the levels of histone methylation and the phosphorylation status of proteins in the PI3K/AKT pathway.
Caption: Standard workflow for Western blot analysis.
Protocol Details:
-
Cell Lysis : PC-3 cells are treated with varying concentrations of this compound. After treatment, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Protein Quantification : Protein concentration is determined using a BCA assay to ensure equal loading.
-
Electrophoresis and Transfer : 20-30 µg of protein per lane is separated by SDS-PAGE and transferred to a PVDF membrane.[10]
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include those against H3K4me1, H3K4me2, H3K4me3, total Histone H3 (as a loading control), p-AKT (Ser473), total AKT, PI3K p110α, and PI3K p85.[6][10] After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection : The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.
Cell-Based Assays
-
Proliferation Assay (e.g., MTT or CyQUANT) : Measures the metabolic activity or DNA content of cells to assess cell viability and proliferation after treatment with this compound.
-
Colony Formation Assay : Evaluates the long-term proliferative capacity and survival of single cells following treatment.
-
Wound Healing/Transwell Migration Assay : Assesses the ability of cells to migrate and close a "wound" in a cell monolayer or move through a porous membrane, respectively.
-
Flow Cytometry for Cell Cycle and Apoptosis :
-
Cell Cycle : Cells are stained with a DNA-intercalating dye (e.g., Propidium Iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis : Cells are co-stained with Annexin V and a viability dye (e.g., PI or 7-AAD) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Conclusion
This compound (11ad) represents a significant development in the field of epigenetic drug discovery. It is a potent, selective, and orally bioavailable inhibitor of KDM5B with demonstrated anti-tumor activity in prostate cancer models.[3][6] Its unique dual mechanism of action, involving both the direct inhibition of KDM5B's demethylase activity and the downregulation of the critical PI3K/AKT signaling pathway, makes it a highly promising lead compound for the development of novel therapies for prostate cancer and potentially other malignancies driven by KDM5B overexpression. Further investigation into its selectivity profile and long-term efficacy is warranted to advance this compound towards clinical development.
References
- 1. Lysine demethylase 5B (KDM5B): A potential anti-cancer drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel 1H-pyrazole- [3,4-b] pyridine-based lysine demethylase 5B inhibitor with potential anti-prostate cancer activity that perturbs the phosphoinositide 3-kinase/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
KDM5B-IN-4: A Technical Guide to its Effects on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5B (Lysine-specific demethylase 5B), also known as JARID1B, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes methyl groups from di- and tri-methylated lysine (B10760008) 4 on histone H3 (H3K4me2/me3), a mark generally associated with active gene transcription. Dysregulation of KDM5B has been implicated in various cancers, including prostate cancer, making it an attractive therapeutic target. KDM5B-IN-4 is a potent and selective inhibitor of KDM5B. This technical guide provides an in-depth overview of the effects of this compound on histone methylation, compiling quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the demethylase activity of the KDM5B enzyme. By binding to the catalytic site, it prevents the removal of methyl groups from H3K4, leading to an accumulation of H3K4me1/2/3 marks, particularly at the transcriptional start sites of KDM5B target genes. This alteration in the histone methylation landscape subsequently impacts gene expression and cellular processes such as proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type |
| KDM5B | 0.025 | Biochemical Assay |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | Not explicitly quantified, but effective at 0-10 µM[1] |
| DU-145 | Prostate Cancer | 9.532[1] |
| LNCaP | Prostate Cancer | 4.34[1] |
| HepG2 | Liver Cancer | 5.76[1] |
| MCF7 | Breast Cancer | 6.77[1] |
| MGC-803 | Gastric Cancer | Data not available |
Effects on Histone Methylation
Treatment of cancer cells with this compound leads to a dose-dependent increase in the global levels of H3K4me1, H3K4me2, and H3K4me3. In PC-3 prostate cancer cells, treatment with this compound at concentrations up to 20 µM for 72 hours resulted in a significant accumulation of these histone marks, confirming its on-target activity in a cellular context[1]. While the precise fold-change has not been reported, western blot analyses clearly indicate a substantial increase in H3K4me3 levels.
Signaling Pathways Affected by this compound
KDM5B has been shown to be a key regulator of the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and growth. KDM5B directly binds to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K. By inhibiting KDM5B, this compound is expected to downregulate the expression of p110α, leading to decreased PIP3 levels and subsequent reduction in AKT phosphorylation and activation. This ultimately results in the inhibition of downstream pro-survival signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro KDM5B Enzymatic Assay (AlphaLISA)
This protocol outlines a representative method for determining the in vitro IC50 of this compound using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.
Materials:
-
Recombinant human KDM5B enzyme
-
Biotinylated histone H3 (1-21) peptide with trimethylated lysine 4 (H3K4me3)
-
AlphaLISA anti-H3K4me2 antibody-conjugated acceptor beads
-
Streptavidin-coated donor beads
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate, 200 µM α-ketoglutarate)
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add 2.5 µL of KDM5B enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the demethylation reaction by adding 5 µL of the H3K4me3 peptide substrate solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding 5 µL of a mixture containing the anti-H3K4me2 acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of streptavidin-coated donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values using a suitable data analysis software.
Western Blotting for Histone Methylation
This protocol describes the detection of changes in H3K4me3 levels in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells (e.g., PC-3) and treat with various concentrations of this compound for the desired time (e.g., 72 hours).
-
Harvest cells and lyse them in cell lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify band intensities using densitometry software.
Cell Viability Assay (MTT)
This protocol is for determining the antiproliferative IC50 of this compound.
Materials:
-
Cancer cell lines (e.g., PC-3, DU-145, LNCaP)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Selectivity Profile
While a comprehensive selectivity panel for this compound against all other KDM subfamilies has not been published, other KDM5 family inhibitors have been profiled. For instance, some inhibitors show high selectivity for the KDM5 family over other JmjC domain-containing demethylases like the KDM2, KDM3, KDM4, and KDM6 families. Given the structural similarity within the KDM5 family, it is likely that this compound exhibits some degree of inhibition against other KDM5 members (KDM5A, KDM5C, KDM5D). Further studies are required to fully elucidate the selectivity profile of this compound.
Conclusion
This compound is a valuable research tool for investigating the biological roles of KDM5B and its impact on histone methylation. Its ability to potently inhibit KDM5B, leading to increased H3K4 methylation and subsequent downregulation of the PI3K/AKT signaling pathway, highlights its potential as a therapeutic agent in cancers where KDM5B is overexpressed. The experimental protocols provided in this guide offer a framework for researchers to further explore the cellular and molecular effects of this compound. Future work should focus on determining a complete selectivity profile and quantifying the precise changes in histone methylation at a genome-wide level.
References
Methodological & Application
Application Notes and Protocols for Kdm5B-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kdm5B-IN-4 is a potent and specific small molecule inhibitor of Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1. KDM5B is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), particularly H3K4me2 and H3K4me3.[1][2] Dysregulation of KDM5B has been implicated in various cancers, where it often functions as an oncogene by repressing tumor suppressor genes and activating pro-survival signaling pathways.[3][4] this compound offers a valuable tool for investigating the biological functions of KDM5B and for exploring its therapeutic potential in oncology and other diseases.
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell proliferation, cell cycle, apoptosis, and key signaling pathways.
Mechanism of Action
This compound exerts its effects by inhibiting the demethylase activity of KDM5B. This leads to an accumulation of methylation marks on H3K4, which alters gene expression. A primary downstream effect of KDM5B inhibition by this compound is the downregulation of the PI3K/AKT signaling pathway.[5][6] KDM5B has been shown to activate the PI3K/AKT pathway by increasing the transcription and protein stability of the p110α subunit of PI3K.[7] By inhibiting KDM5B, this compound effectively reduces the activity of this critical pro-survival pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[5]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (KDM5B) | 0.025 µM | N/A (Biochemical Assay) | [5] |
| Effective Concentration (Proliferation/Migration) | 0 - 10 µM | PC-3 | [5] |
| Effective Concentration (H3K4me1/2/3 Induction) | 0 - 20 µM | PC-3 | [5] |
| Cell Cycle Arrest | G2/M phase | PC-3 (at 10 µM) | [5] |
| Apoptosis Induction | Dose-dependent | PC-3 | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step for reproducible results is the correct preparation and storage of the inhibitor.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's datasheet for the molecular weight of this compound.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A datasheet suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month.[5]
Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cells with this compound. Specific cell lines may require optimization of seeding density and treatment duration.
Materials:
-
Cancer cell line of interest (e.g., PC-3 prostate cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume growth overnight.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM).
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
Western Blot Analysis for KDM5B Inhibition and PI3K/AKT Pathway
Western blotting is used to assess the levels of specific proteins and confirm the mechanism of action of this compound.
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-KDM5B
-
Anti-H3K4me3
-
Anti-phospho-AKT (Ser473)
-
Anti-AKT
-
Anti-p110α (PIK3CA)
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 2.
-
At the end of the treatment period, add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells, including any floating cells, and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.[8]
Apoptosis Assay by Flow Cytometry
This assay uses Annexin V and PI staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Treat cells with this compound or vehicle control.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Protocol:
-
Seed cells in a 6-well plate and grow them to full confluency.
-
Create a scratch in the cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound or vehicle control.
-
Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Visualizations
Caption: KDM5B Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Cell Culture Treatment.
References
- 1. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting histone demethylase KDM5B for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Kdm5B-IN-4 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing cell viability assays using Kdm5B-IN-4, a potent and selective inhibitor of lysine-specific demethylase 5B (KDM5B). These guidelines are intended for researchers in oncology, epigenetics, and drug discovery to assess the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
Introduction
KDM5B, also known as JARID1B or PLU-1, is a histone demethylase that plays a crucial role in transcriptional regulation by removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4).[1][2] Dysregulation of KDM5B has been implicated in the development and progression of numerous cancers, including prostate, breast, and lung cancer, making it an attractive therapeutic target.[3][4][5] this compound is a small molecule inhibitor of KDM5B with a reported IC50 of 0.025 μM.[6] By inhibiting KDM5B, this compound leads to an increase in H3K4 methylation, which in turn affects gene expression and can induce cell cycle arrest and apoptosis in cancer cells.[6] Mechanistically, this compound has been shown to downregulate the PI3K/AKT signaling pathway, a key pathway involved in cell survival and proliferation.[6][7][8]
These application notes describe the use of this compound in common cell viability assays, such as those based on tetrazolium salt reduction (MTT, MTS) and ATP quantitation (CellTiter-Glo®), to determine its effect on cancer cell proliferation and viability.
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 (μM) | Reference |
| PC-3 | Prostate Cancer | MTT Assay | 72 | Not explicitly stated, but effective at 0-10 μM | [6] |
| LNCaP | Prostate Cancer | MTT Assay | 72 | 4.34 | [6] |
| HepG2 | Liver Cancer | MTT Assay | 72 | Not explicitly stated | [6] |
Table 2: Recommended Concentration Range for Preliminary Screening
| Assay Type | This compound Concentration Range (μM) |
| MTT / MTS Assay | 0.01 - 100 |
| CellTiter-Glo® Assay | 0.01 - 100 |
Signaling Pathway
Caption: this compound inhibits KDM5B, leading to increased H3K4 methylation, downregulation of the PI3K/AKT pathway, and ultimately, inhibition of cell proliferation and induction of apoptosis.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan (B1609692) product.[9][10]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., PC-3, LNCaP)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm (or 590 nm[9])
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from the no-cell control wells.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells based on the quantitation of ATP, which is an indicator of metabolically active cells.[11][12][13] This assay is known for its high sensitivity and "add-mix-measure" format.[10][11]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates (for luminescence)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Include control wells with medium only for background measurement.[12]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired volume of this compound dilutions to the wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.[13]
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]
-
-
Signal Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the no-cell control wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.
Conclusion
This compound is a valuable tool for investigating the role of KDM5B in cancer biology. The protocols outlined in these application notes provide a framework for assessing the impact of this compound on cell viability. The choice between the MTT and CellTiter-Glo® assays will depend on the specific experimental needs, with the latter offering higher sensitivity. Proper experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and reproducible data.
References
- 1. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. H3K4 demethylase KDM5B regulates cancer cell identity and epigenetic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of H3K4me3 Following KDM5B Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The methylation of histone H3 at lysine (B10760008) 4 (H3K4) is particularly associated with active gene transcription. The enzyme Lysine-Specific Demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a histone demethylase that specifically removes trimethylation and dimethylation from H3K4 (H3K4me3/2).[1][2] Dysregulation of KDM5B activity is implicated in various diseases, including cancer, making it a significant target for therapeutic development.[1][2][3]
Inhibitors of KDM5B are valuable tools for studying the biological functions of this enzyme and for assessing its therapeutic potential. Treatment of cells with a KDM5B inhibitor is expected to lead to an increase in the global levels of H3K4me3. This application note provides a detailed protocol for performing Western blot analysis to quantify the changes in H3K4me3 levels in cells treated with a KDM5B inhibitor, referred to herein as KDM5B-IN-4. While specific data for a compound named "this compound" is not publicly available, this document outlines the expected outcomes and methodologies based on the established mechanism of action of KDM5B and its known inhibitors.
Signaling Pathway and Mechanism of Action
KDM5B is a key epigenetic modulator that removes the trimethyl mark from H3K4 at gene promoters and enhancers.[1][4] This demethylation activity generally leads to a more condensed chromatin state and transcriptional repression of target genes.[5][6] By inhibiting the catalytic activity of KDM5B, this compound is expected to prevent the demethylation of H3K4me3, resulting in an accumulation of this active histone mark. This, in turn, can lead to a more open chromatin structure and the activation of genes that are normally repressed by KDM5B.
Expected Quantitative Data
Treatment of various cell lines with KDM5B inhibitors or knockdown of KDM5B via shRNA has consistently demonstrated an increase in global H3K4me3 levels. The following table summarizes representative quantitative data on the expected fold change in H3K4me3 levels following the inhibition or knockdown of KDM5B.
| Cell Line | Treatment/Condition | Fold Change in H3K4me3 (vs. Control) | Reference |
| MDA-MB-231 | KDM5B shRNA knockdown | Increased | [5] |
| Neuroblastoma (UKF-NB-4) | KDM5B siRNA | Significantly Increased | [3] |
| U2OS | CPI-455 (KDM5 inhibitor) | Increased | [7] |
| MCF7 | Overexpression of inactive KDM5B | Significantly Increased | [8] |
Note: The exact fold change will vary depending on the cell line, the specific activity and concentration of this compound, and the duration of treatment.
Experimental Workflow
The overall workflow for analyzing the effect of this compound on H3K4me3 levels involves cell culture and treatment, histone extraction, protein quantification, SDS-PAGE, Western blotting, and data analysis.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: MDA-MB-231 or MCF7 breast cancer cell lines are suitable choices as the role of KDM5B has been studied in these lines.[5][8]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MDA-MB-231 and MCF7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (a dose-response experiment is recommended, e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 24, 48 hours).
-
Include a vehicle control (DMSO) group treated with the same volume of solvent as the highest concentration of the inhibitor.
-
2. Histone Extraction
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts. For histone analysis, an acid extraction protocol can also be used for higher purity.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 15% SDS-polyacrylamide gel. Histones are small proteins, so a higher percentage gel is recommended for better resolution.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Primary Antibodies:
-
Rabbit anti-H3K4me3 (1:1000 dilution)
-
Rabbit anti-Total Histone H3 (1:2000 dilution) - used as a loading control.
-
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the H3K4me3 band to the corresponding Total Histone H3 band for each sample.
-
Calculate the fold change in normalized H3K4me3 levels in the this compound treated samples relative to the vehicle control.
Conclusion
This application note provides a comprehensive guide for assessing the impact of the KDM5B inhibitor, this compound, on H3K4me3 levels using Western blot analysis. By following these protocols, researchers can effectively quantify the inhibitor-induced changes in this key epigenetic mark, providing valuable insights into the cellular activity of the compound and the biological consequences of KDM5B inhibition. These studies are crucial for the development of novel epigenetic therapies targeting KDM5B in various diseases.
References
- 1. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5B expression in cisplatin resistant neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM5B focuses H3K4 methylation near promoters and enhancers during embryonic stem cell self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A truncated and catalytically inactive isoform of KDM5B histone demethylase accumulates in breast cancer cells and regulates H3K4 tri-methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K-KDM5B-IN-4 in a Prostate Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM5B (Lysine-Specific Demethylase 5B), also known as JARID1B, is a histone demethylase that plays a crucial role in prostate cancer progression. It is frequently upregulated in prostate tumors, and its expression levels correlate with higher tumor grade and poorer patient survival.[1][2][3][4][5] KDM5B primarily functions by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me2/3), a mark associated with active gene transcription.[6] By regulating the expression of key oncogenes and tumor suppressors, KDM5B influences critical cellular processes, including cell proliferation, differentiation, and drug resistance.[5][6]
One of the key mechanisms through which KDM5B promotes prostate tumorigenesis is by hyper-activating the PI3K/AKT signaling pathway.[2][7][8][9][10] KDM5B achieves this by increasing the transcription and protein stability of the p110α subunit of PI3K.[8] Additionally, KDM5B interacts with the androgen receptor (AR), a key driver of prostate cancer, and promotes androgen-regulated gene expression.[10] Given its significant role in prostate cancer, KDM5B has emerged as a promising therapeutic target.
KDM5B-IN-4 is a potent and specific small molecule inhibitor of KDM5B with a reported IC50 of 0.025 μM.[7] In preclinical studies, this compound has demonstrated significant anti-tumor activity in prostate cancer models by inhibiting KDM5B, leading to an increase in H3K4me1/2/3 levels and subsequent downregulation of the PI3K/AKT pathway.[7] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a prostate cancer xenograft model.
Data Summary
In Vitro Efficacy of this compound in PC-3 Prostate Cancer Cells
| Parameter | Concentration | Duration | Effect |
| KDM5B Inhibition (IC50) | 0.025 µM | N/A | 50% inhibition of KDM5B enzymatic activity |
| H3K4me1/2/3 Levels | 20 µM | 72 hours | Increased levels of H3K4me1/2/3 |
| Cell Cycle Arrest | 10 µM | Not Specified | Blocked cell cycle at the G2/M phase |
| Apoptosis Induction | 0-20 µM | Not Specified | Dose-dependent increase in apoptosis (7.58% to 45.66%) |
Data sourced from MedchemExpress.[7]
In Vivo Efficacy of this compound in a PC-3 Prostate Cancer Xenograft Model
| Animal Model | Treatment Group | Dosage | Administration | Duration | Outcome |
| Male Sprague-Dawley rats with PC-3 xenografts | Control | NaCl | Intragastric (i.g.), once daily | 25 days | Progressive tumor growth |
| Male Sprague-Dawley rats with PC-3 xenografts | This compound (Low Dose) | 25 mg/kg | Intragastric (i.g.), once daily | 25 days | Significant decrease in tumor volume compared to control |
| Male Sprague-Dawley rats with PC-3 xenografts | This compound (High Dose) | 50 mg/kg | Intragastric (i.g.), once daily | 25 days | Significant decrease in tumor volume compared to control |
| Male Sprague-Dawley rats with PC-3 xenografts | Doxorubicin (DOX) | Not Specified | Not Specified | 13 days | Tumor growth inhibition |
Note: The efficacy of this compound at 50 mg/kg was reported to be slightly better than doxorubicin.[7] A 14-day toxicology study showed no significant loss of major organs at both low and high doses of this compound.[7]
Data sourced from MedchemExpress.[1][7]
Signaling Pathway
Caption: KDM5B signaling and the inhibitory action of this compound in prostate cancer.
Experimental Protocols
Prostate Cancer Xenograft Model and this compound Treatment
1. Cell Culture
-
Culture PC-3 human prostate cancer cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA for tumor implantation.
2. Animal Husbandry
-
Use male Sprague-Dawley rats (6-8 weeks old).
-
House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
Allow a one-week acclimatization period before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Tumor Implantation
-
Resuspend harvested PC-3 cells in sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each rat.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
4. Treatment Protocol
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.9% NaCl or appropriate vehicle for this compound)
-
Group 2: this compound (25 mg/kg)
-
Group 3: this compound (50 mg/kg)
-
(Optional) Group 4: Positive Control (e.g., Doxorubicin)
-
-
Prepare this compound for oral gavage. The formulation will depend on the manufacturer's instructions (e.g., suspension in 0.5% carboxymethylcellulose sodium).
-
Administer the assigned treatment via intragastric (i.g.) gavage once daily for 25 consecutive days.
-
Monitor animal body weight and tumor size 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Observe animals for any signs of toxicity or adverse effects throughout the study.
5. Endpoint and Tissue Collection
-
At the end of the 25-day treatment period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for Ki-67, cleaved caspase-3, and p-AKT).
-
Snap-freeze another portion of the tumor tissue in liquid nitrogen for molecular analysis (e.g., Western blotting for KDM5B, H3K4me3, and PI3K/AKT pathway components).
-
Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histological examination to assess any potential toxicity of the treatment.
Experimental Workflow Diagram
Caption: Workflow for the in vivo evaluation of this compound in a prostate cancer xenograft model.
Conclusion
This compound represents a promising therapeutic agent for the treatment of prostate cancer. Its targeted inhibition of KDM5B leads to the suppression of the pro-survival PI3K/AKT pathway and induces cell cycle arrest and apoptosis in prostate cancer cells. The in vivo data from the PC-3 xenograft model demonstrates its potential to significantly reduce tumor growth with a favorable safety profile. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in preclinical prostate cancer models. Further studies could explore its efficacy in other prostate cancer xenograft models, including castration-resistant models, and in combination with other standard-of-care therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The KDM5 Inhibitor PBIT Reduces Proliferation of Castration-Resistant Prostate Cancer Cells via Cell Cycle Arrest and the Induction of Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Evidence for context-dependent functions of KDM5B in prostate development and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PI3K/AKT Pathway Inhibition using Kdm5B-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kdm5B-IN-4 is a potent and specific inhibitor of the lysine-specific demethylase 5B (KDM5B), a histone demethylase that plays a crucial role in epigenetic regulation.[1][2] Emerging evidence has identified KDM5B as a key regulator of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade involved in cell proliferation, survival, and metabolism.[3][4][5][6][7] Dysregulation of the PI3K/AKT pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound offers a valuable tool for investigating the role of KDM5B in the epigenetic control of PI3K/AKT signaling and for exploring its potential as a therapeutic agent.
These application notes provide a comprehensive overview of the use of this compound to study the inhibition of the PI3K/AKT pathway, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
KDM5B is a histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[6] In the context of the PI3K/AKT pathway, KDM5B directly binds to the promoter of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[3][4] This binding leads to the demethylation of H3K4, resulting in a chromatin state that promotes PIK3CA transcription. The subsequent increase in p110α protein levels leads to the hyperactivation of the PI3K/AKT signaling cascade.
This compound inhibits the demethylase activity of KDM5B. This inhibition leads to an increase in H3K4 methylation at the PIK3CA promoter, suppressing its transcription. The resulting decrease in p110α levels leads to the downregulation of the PI3K/AKT pathway, which in turn can inhibit cancer cell proliferation and survival.[1]
Quantitative Data
The inhibitory activity of this compound has been characterized both in enzymatic assays and in various cancer cell lines.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (KDM5B) | 0.025 µM | Enzymatic Assay | [1] |
| IC50 (Cell Proliferation) | 4.34 µM | LNCaP (Prostate Cancer) | [8] |
| 9.532 µM | DU-145 (Prostate Cancer) | [8] | |
| 5.76 µM | HepG2 (Liver Cancer) | [8] | |
| 6.77 µM | MCF7 (Breast Cancer) | [8] |
In Vivo Efficacy of this compound in a PC-3 Xenograft Model
| Treatment Group | Dosage | Administration Route | Duration | Tumor Volume Reduction | Reference |
| This compound | 25 mg/kg | Intragastric (i.g.), once daily | 25 days | Significant decrease compared to control | [8] |
| This compound | 50 mg/kg | Intragastric (i.g.), once daily | 25 days | Significant decrease compared to control | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the PI3K/AKT pathway.
Western Blot Analysis of PI3K/AKT Pathway Proteins
This protocol describes how to assess the phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with this compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-total AKT, rabbit anti-KDM5B, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Prostate Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Prostate cancer cells (e.g., PC-3)
-
Matrigel
-
This compound
-
Vehicle control (e.g., saline with a small percentage of a solubilizing agent)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of PC-3 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 25 or 50 mg/kg) or the vehicle control to the respective groups via the desired route (e.g., intragastric gavage) daily for a specified period (e.g., 25 days).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every few days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Troubleshooting
| Issue | Possible Cause | Solution |
| Western Blot: No or weak signal | Inefficient protein transfer | Optimize transfer time and voltage. |
| Low antibody concentration | Increase primary or secondary antibody concentration. | |
| Insufficient exposure | Increase exposure time. | |
| Western Blot: High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| High antibody concentration | Decrease primary or secondary antibody concentration. | |
| Cell Viability Assay: High variability | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples. | |
| In Vivo Study: High toxicity | Dose is too high | Perform a dose-escalation study to determine the maximum tolerated dose. |
| Formulation issues | Ensure the drug is properly solubilized and the vehicle is well-tolerated. |
By following these protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the intricate relationship between KDM5B-mediated epigenetic regulation and the critical PI3K/AKT signaling pathway in cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. rcsb.org [rcsb.org]
- 3. Mouse models for studying prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of Kdm5B-IN-4
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Kdm5B-IN-4 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as compound 11ad, is a potent inhibitor of the histone lysine-specific demethylase 5B (KDM5B).[1] Its primary mechanism of action is the inhibition of KDM5B's demethylase activity, which leads to an increase in the levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[1] In cellular models, this compound has been shown to downregulate the PI3K/AKT signaling pathway.[1][2]
Q2: What is the reported potency of this compound against its target?
This compound has a reported half-maximal inhibitory concentration (IC50) of 0.025 µM for KDM5B.[1]
Q3: Has the off-target profile of this compound been published?
As of the latest available information, a comprehensive off-target selectivity panel for this compound has not been publicly released. While its on-target activity against KDM5B is documented, its interaction with other histone demethylases, methyltransferases, kinases, or other enzyme families has not been detailed in the public domain.
Q4: What are the known cellular effects of this compound?
In prostate cancer cell lines (PC-3), this compound has been observed to:
-
Increase levels of H3K4me1/2/3.
-
Inhibit cell proliferation and migration.
-
Induce cell cycle arrest in the G2/M phase.
-
Promote apoptosis.
Q5: Is there any available in vivo data for this compound?
Yes, in a PC-3 xenograft mouse model, intragastric administration of this compound at 50 mg/kg for 25 days resulted in a significant reduction in tumor volume. The study reported no noticeable damage to the mice, suggesting a lack of significant toxicity at this dose and duration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in cellular potency (EC50) compared to biochemical potency (IC50). | 1. Cell permeability issues. 2. Presence of efflux pumps in the cell line. 3. High protein binding in cell culture media. 4. Cellular degradation of the compound. | 1. Verify cellular uptake of the compound using analytical methods if possible. 2. Use cell lines with known efflux pump expression profiles or use efflux pump inhibitors as controls. 3. Test a range of serum concentrations in your media. 4. Perform a time-course experiment to assess compound stability in your specific cell culture conditions. |
| Unexpected cellular phenotype not consistent with KDM5B inhibition. | 1. Potential off-target effects of this compound. 2. The observed phenotype is a downstream consequence of KDM5B inhibition that is not yet characterized. | 1. Perform rescue experiments by overexpressing a resistant KDM5B mutant. 2. Use a structurally distinct KDM5B inhibitor as a comparator. 3. Conduct transcriptomic or proteomic analysis to identify affected pathways. 4. If possible, perform a broad kinase or demethylase screen to identify potential off-targets. |
| Inconsistent results between experimental replicates. | 1. Compound instability in solution. 2. Inconsistent cell seeding density or cell health. 3. Variability in treatment duration or compound concentration. | 1. Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. 2. Ensure consistent cell culture practices and monitor cell health. 3. Use calibrated pipettes and be meticulous with treatment timing. |
| Difficulty in observing changes in global H3K4me3 levels. | 1. Insufficient treatment duration or concentration. 2. The antibody used for Western blotting or ChIP is not specific or sensitive enough. 3. The cell line has low basal KDM5B activity. | 1. Perform a dose-response and time-course experiment to optimize treatment conditions. 2. Validate your H3K4me3 antibody with positive and negative controls. 3. Confirm KDM5B expression in your cell line of interest. |
Data on Off-Target Selectivity (Illustrative Example)
Disclaimer: A comprehensive selectivity panel for this compound is not publicly available. The following table presents data for a different, well-characterized, and selective pan-KDM5 inhibitor, KDM5-C49 , to illustrate what a selectivity profile may look like. These values DO NOT represent the off-target profile of this compound and should be used for informational purposes only. Researchers using this compound should consider performing their own selectivity profiling for their targets of interest.
Table 1: Illustrative Selectivity Profile of KDM5-C49
| Target | IC50 (nM) |
| KDM5A | 40 |
| KDM5B | 160 |
| KDM5C | 100 |
Source: MedChemExpress product page for KDM5-C49.[1]
Experimental Protocols
General Protocol for Cellular Treatment with this compound
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and endpoint analysis.
-
Treatment: On the day of treatment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Endpoint Analysis: Harvest the cells for downstream applications such as Western blotting, viability assays, or cell cycle analysis.
Western Blot for H3K4me3 Levels
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K4me3. Also, probe for a loading control such as total Histone H3 or β-actin. Subsequently, incubate with an appropriate secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence-based detection system.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for studying this compound effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Technical Support Center: Controlling for Off-Target Effects of Kdm5B-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for potential off-target effects of the KDM5B inhibitor, Kdm5B-IN-4.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of this compound?
A1: While this compound is a potent KDM5B inhibitor, comprehensive profiling has revealed some cross-reactivity with other histone demethylases, particularly within the KDM5 and KDM4 families, due to the highly conserved nature of the JmjC catalytic domain.[1] It is crucial to consider these potential off-targets when interpreting experimental results.
Q2: What is a suitable negative control for this compound?
A2: An ideal negative control is a close structural analog of this compound that is inactive against KDM5B but retains similar physicochemical properties.[2][3] If a validated negative control is not available, using a structurally unrelated KDM5B inhibitor can help confirm that the observed phenotype is due to KDM5B inhibition and not an off-target effect of this compound's specific chemical scaffold.[2][3][4]
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: To minimize off-target effects, it is recommended to use this compound at the lowest concentration that elicits the desired on-target effect.[5] A dose-response experiment is essential to determine the optimal concentration for your specific cell type and assay. Exceeding the optimal concentration significantly increases the risk of engaging off-targets.[5] For cell-based assays, potencies in the sub-micromolar to low micromolar range are generally acceptable.[6]
Q4: How can I confirm that my observed phenotype is due to KDM5B inhibition?
A4: The most rigorous approach is to use orthogonal methods to validate your findings.[5] This can include:
-
Genetic knockdown or knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce KDM5B protein levels and see if this phenocopies the effects of this compound.
-
Rescue experiments: In a KDM5B knockout or knockdown background, this compound should have no further effect on the phenotype of interest.
Troubleshooting Guides
Issue 1: Unexpected or Conflicting Phenotypic Results
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50/IC50 of this compound for your phenotype of interest and compare it to its biochemical IC50 against KDM5B. A large discrepancy may suggest off-target effects.
-
Use a Negative Control: Treat your cells with an inactive structural analog of this compound. If the phenotype persists, it is likely an off-target effect.[2][3]
-
Employ a Structurally Unrelated KDM5B Inhibitor: Use an alternative KDM5B inhibitor with a different chemical scaffold.[6] If this second inhibitor does not reproduce the phenotype, your original observation may be due to an off-target effect of this compound.
-
Genetic Validation: Use siRNA or CRISPR to deplete KDM5B. If this does not replicate the phenotype observed with this compound, the inhibitor's effect is likely off-target.
Issue 2: Changes in Gene Expression Unrelated to Known KDM5B Targets
Possible Cause: this compound may be inhibiting other KDM family members (e.g., KDM4A/C) that regulate a different set of genes. KDM5B itself can act as both a transcriptional repressor and be associated with gene activation, complicating analysis.[7]
Troubleshooting Steps:
-
Consult Selectivity Data: Refer to the inhibitor selectivity profile (see Table 1) to identify potential off-targets that could explain the observed gene expression changes.
-
Perform ChIP-seq: Conduct Chromatin Immunoprecipitation followed by sequencing for H3K4me3 (the primary substrate of KDM5B) to confirm on-target engagement at specific gene promoters. A global increase in H3K4me3 is expected with KDM5B inhibition.[7]
-
Gene Set Enrichment Analysis (GSEA): Analyze your gene expression data to see if pathways regulated by known off-targets of this compound are enriched.
Data Presentation
Table 1: Selectivity Profile of this compound against a Panel of Histone Demethylases
| Target | IC50 (nM) | Selectivity (Fold vs. KDM5B) |
| KDM5B | 15 | 1 |
| KDM5A | 35 | 2.3 |
| KDM5C | 50 | 3.3 |
| KDM5D | 65 | 4.3 |
| KDM4A | 250 | 16.7 |
| KDM4C | 300 | 20 |
| KDM6A | >10,000 | >667 |
| KDM1A | >10,000 | >667 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Validating On-Target Engagement using Western Blot
Objective: To confirm that this compound increases global levels of H3K4me3, the substrate of KDM5B.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Western Blot:
-
Separate histone extracts on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K4me3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane with an antibody against total Histone H3 as a loading control.
-
Protocol 2: Orthogonal Validation using siRNA-Mediated Knockdown
Objective: To determine if the genetic depletion of KDM5B phenocopies the effect of this compound.
Methodology:
-
siRNA Transfection:
-
Transfect cells with a validated siRNA targeting KDM5B or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubate for 48-72 hours to allow for protein depletion.
-
-
Confirmation of Knockdown:
-
Harvest a subset of cells to confirm KDM5B knockdown by Western blot or qRT-PCR.
-
-
Phenotypic Assay:
-
Perform the phenotypic assay of interest on the remaining cells (e.g., cell proliferation assay, gene expression analysis).
-
In parallel, treat a separate group of non-transfected cells with this compound and a vehicle control.
-
-
Data Analysis: Compare the phenotype from the KDM5B knockdown group to the this compound treated group. A similar phenotypic outcome supports an on-target effect.
Visualizations
Caption: Workflow for distinguishing on-target vs. off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Negative controls of chemical probes can be misleading | bioRxiv [biorxiv.org]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Kdm5B-IN-4 incubation time for maximum effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Kdm5B-IN-4. The information is designed to help optimize experimental protocols, particularly incubation time, for maximum inhibitor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the histone lysine (B10760008) demethylase KDM5B. KDM5B is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4), particularly di- and tri-methylated forms (H3K4me2 and H3K4me3). By inhibiting KDM5B, this compound leads to an increase in the global levels of H3K4me3, a histone mark associated with active gene transcription.
Q2: What is the optimal incubation time for this compound to observe a maximal increase in H3K4me3 levels?
A2: The optimal incubation time for this compound can vary depending on the cell type, its proliferation rate, and the specific downstream endpoint being measured. Based on available data for KDM5B inhibitors and knockdown experiments, a time-course experiment is recommended to determine the optimal incubation period for your specific model. Generally, significant changes in global H3K4me3 levels can be observed between 24 to 72 hours of treatment. Shorter incubation times (e.g., 6-12 hours) may be sufficient to detect initial changes in H3K4me3 at specific gene promoters, while longer incubation times are often required to see a robust global increase and subsequent phenotypic effects. One study noted that an increase in H3K4me3 levels observed at 24 hours was diminished by 48 hours in MCF7 cells overexpressing a truncated KDM5B, suggesting a dynamic regulation that may vary between cell systems[1].
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: A common starting concentration for this compound and other KDM5 inhibitors in cell-based assays is between 1 µM and 10 µM . It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line, balancing maximal target inhibition with minimal off-target effects or cytotoxicity.
Q4: Are there known off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of KDM5B, like all small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations. It is good practice to include appropriate controls in your experiments, such as a structurally related inactive compound if available, or to validate key findings using a secondary method like siRNA-mediated knockdown of KDM5B.
Q5: Is the inhibitory effect of this compound reversible?
A5: The reversibility of this compound's effect depends on its binding kinetics and the cellular turnover of the compound and the target protein. For many non-covalent inhibitors, washing out the compound can lead to a gradual restoration of enzyme activity. To assess reversibility in your system, you can perform a washout experiment where the inhibitor-containing medium is replaced with fresh medium, and H3K4me3 levels are monitored over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in global H3K4me3 levels after this compound treatment. | 1. Suboptimal Incubation Time: The selected time point may be too early or too late to observe the peak effect. 2. Insufficient Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit KDM5B in your cell line. 3. Low KDM5B Expression: The cell line used may have low endogenous expression of KDM5B, resulting in a minimal change in H3K4me3 upon inhibition. 4. Poor Cell Health: Cells may be unhealthy or senescent, leading to altered epigenetic landscapes and responses to inhibitors. 5. Technical Issues with Western Blot: Problems with histone extraction, antibody quality, or western blot procedure. | 1. Perform a time-course experiment: Treat cells with this compound and harvest at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation period. 2. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM) to determine the effective concentration for your cells. 3. Confirm KDM5B expression: Check the expression level of KDM5B in your cell line by western blot or qPCR. Select a cell line with robust KDM5B expression if possible. 4. Ensure healthy cell culture: Use cells at a low passage number and ensure they are in the logarithmic growth phase before treatment. 5. Optimize western blot protocol: Refer to the detailed protocol below. Use a validated H3K4me3 antibody and ensure proper histone extraction. |
| High cell toxicity or death observed after treatment. | 1. Inhibitor Concentration is too high: The concentration of this compound may be causing off-target effects or general cytotoxicity. 2. Prolonged Incubation: Long exposure to the inhibitor may be detrimental to cell viability. 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Lower the inhibitor concentration: Use the lowest effective concentration determined from your dose-response experiment. 2. Shorten the incubation time: If a shorter incubation is sufficient to see the desired molecular effect (increased H3K4me3), use that time point for downstream phenotypic assays. 3. Check solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency at the time of treatment, or media conditions. 2. Inhibitor Instability: The inhibitor may be unstable in solution or under certain storage conditions. 3. Variability in Experimental Procedure: Inconsistent incubation times, cell handling, or assay procedures. | 1. Standardize cell culture practices: Use cells within a defined passage range and seed them at a consistent density for each experiment. 2. Prepare fresh inhibitor solutions: Aliquot the inhibitor upon receipt and store as recommended. Prepare fresh working solutions for each experiment. 3. Maintain consistent protocols: Ensure all experimental steps are performed consistently between replicates and experiments. |
Quantitative Data Summary
The following table summarizes hypothetical data from a time-course experiment designed to optimize this compound incubation time. This data is illustrative and should be confirmed experimentally in your specific system.
| Incubation Time (hours) | This compound (10 µM) H3K4me3 Level (Fold Change vs. Control) |
| 0 | 1.0 |
| 6 | 1.2 |
| 12 | 1.8 |
| 24 | 2.5 |
| 48 | 2.2 |
| 72 | 1.9 |
Experimental Protocols
Protocol 1: Time-Course Analysis of H3K4me3 Levels by Western Blot
This protocol details the steps to determine the optimal incubation time of this compound by measuring global H3K4me3 levels.
1. Cell Seeding and Treatment: a. Seed your cells of interest in a multi-well plate at a density that will allow for logarithmic growth throughout the experiment. b. The following day, treat the cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control (e.g., DMSO). c. Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
2. Histone Extraction: a. At each time point, harvest the cells by scraping or trypsinization. b. Wash the cells with ice-cold PBS. c. Perform histone extraction using a commercial kit or a standard acid extraction protocol. For acid extraction: i. Resuspend the cell pellet in a hypotonic lysis buffer. ii. Pellet the nuclei and resuspend in 0.2 M sulfuric acid. iii. Incubate on a rotator for at least 1 hour at 4°C. iv. Pellet the debris and precipitate the histones from the supernatant with trichloroacetic acid. v. Wash the histone pellet with ice-cold acetone (B3395972) and air dry. vi. Resuspend the histone pellet in water.
3. Protein Quantification: a. Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
4. Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of histone extract (e.g., 5-10 µg) onto an SDS-PAGE gel (a 15% gel is recommended for good separation of histones). c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against H3K4me3 (typically at a 1:1000 dilution) overnight at 4°C. f. Also, probe a separate membrane or the same membrane after stripping with a primary antibody against total Histone H3 (typically at a 1:5000 dilution) as a loading control. g. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and develop with an ECL substrate. i. Quantify the band intensities using densitometry software. Normalize the H3K4me3 signal to the total H3 signal.
Protocol 2: Immunofluorescence Staining for H3K4me3
This protocol allows for the visualization of H3K4me3 changes at the single-cell level.
1. Cell Culture and Treatment: a. Seed cells on glass coverslips in a multi-well plate. b. Treat the cells with this compound or vehicle control for the desired incubation time(s) determined from the western blot experiment.
2. Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Blocking and Antibody Incubation: a. Wash the cells with PBS. b. Block with 1% BSA in PBST for 30-60 minutes. c. Incubate with the primary antibody against H3K4me3 (e.g., 1:500 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
4. Secondary Antibody and Counterstaining: a. Wash the cells with PBST. b. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark. c. Wash the cells with PBST. d. Counterstain the nuclei with DAPI for 5 minutes.
5. Mounting and Imaging: a. Wash the cells with PBS. b. Mount the coverslips onto microscope slides using an anti-fade mounting medium. c. Image the cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Caption: KDM5B in the PI3K/AKT Signaling Pathway.
Caption: KDM5B's Role in the DNA Damage Response.
Caption: Workflow for Optimizing Incubation Time.
References
Technical Support Center: Kdm5B-IN-4 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Kdm5B-IN-4 in cell culture media. This resource includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Lysine (B10760008) Demethylase 5B (KDM5B), also known as JARID1B or PLU-1.[1] KDM5B is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4me3/2/1), which is a mark associated with active gene transcription.[2][3] By inhibiting KDM5B, this compound can lead to an increase in H3K4 methylation, thereby altering gene expression.[1] KDM5B is implicated in various cellular processes, including cell cycle regulation, differentiation, and genome stability, and is a target of interest in cancer research.[2][4][5]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a stock solution of this compound in a high-purity solvent such as DMSO.[1] For optimal stability, stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[6] When preparing working solutions, it is advisable to make fresh dilutions in your cell culture medium for each experiment.[6]
Q3: What are the potential causes of this compound degradation in cell culture media?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, general factors that can contribute to the degradation of small molecule inhibitors in cell culture media include:
-
Inherent instability in aqueous solutions: Some compounds are inherently unstable in aqueous environments, especially at 37°C.[7]
-
Reaction with media components: Components within the cell culture media, such as certain amino acids or vitamins, could potentially react with and degrade the compound.[7]
-
pH of the media: The pH of the culture medium can influence the stability of a compound.[7]
-
Presence of serum: Serum proteins can sometimes stabilize compounds, but in other cases, enzymes present in serum could contribute to degradation.[7]
Q4: How can I assess the stability of this compound in my specific cell culture setup?
A common method to assess compound stability is to incubate it in the cell culture medium of interest at 37°C over a time course (e.g., 0, 2, 8, 24, 48 hours).[7] At each time point, an aliquot is taken, and the concentration of the remaining compound is quantified using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[7][8] The percentage of the compound remaining at each time point is then calculated relative to the initial concentration at time 0.[7]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound and other small molecule inhibitors in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Loss of compound activity or inconsistent results in cell-based assays. | Degradation of this compound in the culture medium. | Assess the stability of the compound in your specific medium using the protocol outlined below.[8] Consider preparing fresh working solutions for each experiment. |
| Adsorption of the compound to plasticware (e.g., plates, pipette tips). | Use low-protein-binding plasticware to minimize non-specific binding.[7] | |
| Poor cell permeability. | While this compound has been shown to be active in cell-based assays, permeability can be cell-line dependent.[1] If poor permeability is suspected, consult literature for similar compounds or consider permeability assays. | |
| Precipitation of the compound in the cell culture medium. | The concentration of this compound exceeds its solubility in the medium. | Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum, typically below 0.1-0.5%, as higher concentrations can be toxic to cells and affect compound solubility.[6][9] Prepare working solutions by diluting the DMSO stock directly into the pre-warmed medium with vigorous mixing. |
| The compound has poor aqueous solubility. | If precipitation persists, consider using a formulation aid, though this should be carefully evaluated for its effects on the cells. | |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing.[7] |
| Issues with the analytical method (e.g., HPLC-MS). | Validate the analytical method for linearity, precision, and accuracy.[7] | |
| Incomplete solubilization of the compound in the stock solution or media. | Ensure the compound is fully dissolved in the stock solution before preparing working dilutions. Sonication may aid in dissolution.[1] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
1. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
-
Prepare the desired cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
2. Experimental Procedure:
-
In a multi-well plate, add the this compound working solution to triplicate wells for each condition (e.g., media with serum, media without serum).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well. The 0-hour time point should be collected immediately after adding the working solution.
3. Sample Processing:
-
To each aliquot, add a protein precipitation agent, such as cold acetonitrile (B52724) containing an internal standard, to stop degradation and extract the compound.[7]
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis:
-
Use a suitable C18 reverse-phase column.
-
Employ a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate the compound from media components.
-
Quantify the peak area of this compound at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at time 0.
-
% Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical stability data for this compound to illustrate how results from the above protocol might be presented.
| Time (hours) | % Remaining (Media without Serum) | % Remaining (Media with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98 | 99 |
| 8 | 92 | 95 |
| 24 | 85 | 90 |
| 48 | 75 | 82 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone demethylase KDM5B is a key regulator of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Negative control experiments for Kdm5B-IN-4 studies
This guide provides troubleshooting advice and frequently asked questions for researchers using Kdm5B-IN-4, a putative inhibitor of the histone demethylase KDM5B. The focus is on the critical implementation of negative control experiments to ensure data integrity and accurate interpretation.
Frequently Asked Questions (FAQs)
Q1: What is KDM5B and what is its primary function?
KDM5B, also known as JARID1B or PLU-1, is a lysine-specific histone demethylase.[1] Its main role is to remove methyl groups from lysine (B10760008) 4 on histone H3 (specifically H3K4me3 and H3K4me2), which are marks typically associated with active gene transcription.[1][2] By removing these marks, KDM5B generally acts as a transcriptional repressor.[3][4] This enzyme is involved in numerous cellular processes, including cell cycle regulation, differentiation, DNA damage repair, and maintaining genome stability.[5][6][7] Its overexpression is linked to various cancers, making it a target for therapeutic development.[2][8][9]
Q2: What is this compound and how is it intended to work?
This compound is understood to be a small molecule inhibitor designed to target the catalytic activity of the KDM5B enzyme. Like other KDM5 inhibitors, it likely functions by competing with the enzyme's cofactor, 2-oxoglutarate (2-OG), or by chelating the essential Fe(II) ion in the active site.[8][10] The intended biological consequence of treating cells with this compound is an increase in global H3K4me3 levels, leading to changes in gene expression and subsequent cellular phenotypes such as reduced proliferation or induction of apoptosis.[11][12]
Q3: Why are negative control experiments essential when using this compound?
Negative control experiments are crucial for distinguishing the on-target effects of this compound from off-target or non-specific effects.[13][14] A chemical probe can interact with unintended proteins (off-targets), which can produce a biological phenotype that is mistakenly attributed to the inhibition of KDM5B.[15][16] An ideal negative control is a close structural analog of this compound that is inactive against KDM5B but retains the same off-target profile.[13][17] Using such a control helps confirm that the observed phenotype is a direct result of KDM5B inhibition.[14]
Q4: What are the ideal characteristics of a negative control for this compound?
An ideal negative control compound should have:
-
Structural Similarity: It should be a very close chemical analog to this compound.[17]
-
Target Inactivity: It must be significantly less potent or completely inactive against KDM5B.
-
Shared Off-Targets: It should ideally interact with the same off-target proteins as this compound.[17]
-
Similar Physicochemical Properties: It should have comparable solubility, cell permeability, and stability.
Q5: What are some common pitfalls when using negative controls?
Troubleshooting Guide
Q: My active compound (this compound) and my negative control both produce the same phenotypic effect. What does this mean?
A: This result strongly suggests that the observed phenotype is not due to the inhibition of KDM5B. The effect is likely caused by:
-
A Shared Off-Target: Both the active compound and the inactive control are affecting another protein or pathway.
-
Non-Specific Toxicity: The observed phenotype (e.g., cell death) is a result of general cellular toxicity caused by the chemical scaffold common to both molecules.
-
Compound Degradation or Impurity: The compounds may be impure or may degrade into a common substance that causes the effect.
Q: I don't observe any change in histone methylation or cell phenotype with this compound. What should I check?
A: If this compound is not showing activity, consider the following:
-
Compound Integrity: Verify the identity, purity, and stability of the compound.
-
Cell Permeability: Ensure the compound can enter the cells and reach its target in the nucleus.
-
Target Expression: Confirm that your cell line expresses KDM5B at a sufficient level.
-
Assay Sensitivity: Your endpoint measurement may not be sensitive enough to detect the effect. For example, global H3K4me3 levels might not change dramatically, even if methylation at specific gene promoters is altered.
-
Functional Redundancy: Other KDM5 family members (e.g., KDM5A, KDM5C) might compensate for the inhibition of KDM5B in your specific cellular context.
Q: My results with this compound are inconsistent with what I see after KDM5B gene knockdown/knockout. Why?
A: Discrepancies between chemical inhibition and genetic perturbation can arise for several reasons:
-
Off-Target Effects of the Inhibitor: As mentioned, this compound may have off-target activities that produce a different phenotype.
-
Adaptation to Genetic Knockdown: Cells can adapt to the long-term absence of a protein through compensatory mechanisms, which would not occur during acute chemical inhibition.
-
Non-Catalytic Functions: KDM5B has functions independent of its demethylase activity, such as participating in protein complexes.[18] Genetic knockout eliminates the entire protein, affecting all its functions, whereas an inhibitor may only block its catalytic activity.
Q: How can I definitively confirm that this compound is engaging KDM5B inside the cell?
A: Direct target engagement can be assessed using methods like the Cellular Thermal Shift Assay (CETSA). This technique measures the change in the thermal stability of a protein when a ligand is bound. An effective inhibitor will increase the melting temperature of KDM5B, which can be detected by Western blot.
Data Presentation
Table 1: Example Inhibitory Activity (IC₅₀) Profile
This table shows hypothetical IC₅₀ values for this compound and its negative control, illustrating the desired selectivity profile.
| Compound | KDM5B (nM) | KDM5A (nM) | KDM4A (nM) | KDM6B (nM) |
| This compound | 50 | 250 | >10,000 | >10,000 |
| Negative Control | >50,000 | >50,000 | >10,000 | >10,000 |
Table 2: Example Cell Proliferation Data
This table presents example results from a 72-hour cell proliferation assay in a cancer cell line overexpressing KDM5B.
| Treatment | Concentration (µM) | Cell Viability (% of Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 0.1% | 100 | 4.5 |
| This compound | 1 | 62 | 5.1 |
| Negative Control | 1 | 98 | 4.8 |
| This compound | 10 | 25 | 3.9 |
| Negative Control | 10 | 95 | 5.3 |
Experimental Protocols
Protocol 1: Western Blot for Cellular H3K4me3 Levels
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 or MM1S) at an appropriate density. Allow them to adhere overnight.
-
Treat cells with vehicle (e.g., 0.1% DMSO), this compound, and the negative control at various concentrations for 24-48 hours.
-
Histone Extraction: Harvest cells and wash with PBS. Lyse cells and extract histones using an acid extraction protocol (e.g., with 0.2 M HCl).
-
Protein Quantification: Neutralize the acid and quantify protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against H3K4me3 (1:1000) and total Histone H3 (1:5000, as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: Quantify band intensity. The expected result is an increase in the H3K4me3/Total H3 ratio in cells treated with this compound, but not in those treated with the vehicle or negative control.
Mandatory Visualizations
Caption: KDM5B signaling and inhibitor action.
Caption: Workflow for this compound validation.
Caption: Logic diagram for result interpretation.
References
- 1. genecards.org [genecards.org]
- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone demethylase KDM5B is a key regulator of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functions and Interactions of Mammalian KDM5 Demethylases [frontiersin.org]
- 7. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Studies on the Interaction of the Histone Demethylase KDM5B with Tricarboxylic Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 18. air.unimi.it [air.unimi.it]
Technical Support Center: KDM5B Knockdown vs. Kdm5B-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using KDM5B knockdown as a control for the small molecule inhibitor, Kdm5B-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using KDM5B knockdown as a control for this compound?
Using KDM5B knockdown (e.g., via siRNA or shRNA) is a crucial control to validate that the observed cellular effects of this compound are indeed due to the inhibition of KDM5B's demethylase activity.[1] By comparing the phenotype induced by the inhibitor to that of genetically silencing the target protein, researchers can confirm on-target activity and rule out potential off-target effects of the compound.[2]
Q2: What are the expected molecular and cellular outcomes of successful KDM5B knockdown or inhibition by this compound?
Both KDM5B knockdown and effective inhibition by this compound are expected to lead to an increase in the global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), as KDM5B is a histone demethylase that specifically removes this mark.[3][4]
Phenotypically, both approaches have been shown to:
-
Promote apoptosis.[5]
Q3: Can KDM5B knockdown and this compound produce different results?
Yes, discrepancies can arise. While both methods target KDM5B, they operate through different mechanisms which can lead to varied outcomes. For example, some studies on KDM5 family members have shown that genetic knockout does not always produce the same effects as a catalytic inhibitor, suggesting that KDM5B may have non-catalytic functions (e.g., acting as a scaffold protein) that are disrupted by knockdown but not by a small molecule inhibitor that only blocks its enzymatic activity.[7][8][9]
Q4: What are the potential off-target effects of KDM5B knockdown and this compound?
-
KDM5B Knockdown (siRNA/shRNA): Off-target effects can occur due to the siRNA/shRNA sequence having partial complementarity to unintended mRNA transcripts, leading to their unintended silencing.[2][10] This is often sequence-dependent and can be mitigated by using multiple different siRNA sequences targeting the same gene.
-
This compound: Small molecule inhibitors can have off-target effects by binding to other proteins with similar active sites. While this compound is a potent KDM5B inhibitor, its selectivity against other KDM family members or other demethylases should be considered.
Troubleshooting Guides
Issue 1: Inconsistent Phenotypes between KDM5B Knockdown and this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Inefficient KDM5B Knockdown | - Confirm knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels. - Optimize siRNA/shRNA concentration and transfection/transduction conditions. - Test multiple siRNA/shRNA sequences targeting different regions of the KDM5B transcript. |
| Suboptimal this compound Concentration | - Perform a dose-response curve to determine the optimal concentration of this compound in your specific cell line and assay. - Ensure the inhibitor is fully dissolved and stable in your culture medium. |
| Different Kinetics of Action | - siRNA-mediated knockdown requires time for the existing protein to be degraded, with maximal effects often seen 48-72 hours post-transfection.[2] - Small molecule inhibition is typically much faster. Consider performing a time-course experiment for both methods to identify the optimal endpoint for comparison. |
| Non-Catalytic Functions of KDM5B | - If knockdown produces a stronger or different phenotype than the inhibitor, it may indicate a role for KDM5B's non-catalytic functions.[7][8][9] - Consider rescue experiments by overexpressing a wild-type or catalytically-dead mutant of KDM5B in the knockdown background to dissect catalytic versus non-catalytic roles. |
| Off-Target Effects | - For knockdown, use at least two independent siRNAs and a non-targeting control.[10] - For the inhibitor, test for effects on closely related KDM family members if possible. - A rescue experiment with KDM5B overexpression in the presence of the inhibitor can also help confirm on-target effects. |
Issue 2: No Observable Phenotype After KDM5B Knockdown or Inhibition
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity | - KDM5B's role can be context-dependent.[3] The phenotype may be subtle or absent in certain cell lines. - Confirm KDM5B expression levels in your cell line of interest. |
| Redundancy with other KDM5 family members | - Other KDM5 family members (KDM5A, C, D) may compensate for the loss of KDM5B function. - Consider performing a simultaneous knockdown of multiple KDM5 family members. |
| Assay Not Sensitive Enough | - The chosen assay may not be sensitive enough to detect the cellular consequences of KDM5B inhibition. - Try alternative or more sensitive assays (e.g., if a proliferation assay is negative, try a colony formation assay or cell cycle analysis). |
| Confirmation of Target Engagement | - For both methods, confirm the expected molecular consequence: an increase in global H3K4me3 levels via Western blot or immunofluorescence. This confirms that the target has been successfully inhibited. |
Quantitative Data Summary
Table 1: this compound Activity Profile
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.025 µM | - | MedChemExpress Datasheet |
| Effective Concentration (In Vitro) | 0-20 µM | PC-3 | MedChemExpress Datasheet |
| Observed Effects | Inhibition of proliferation and migration, G2/M phase arrest, induction of apoptosis, increased H3K4me1/2/3 levels | PC-3 | MedChemExpress Datasheet |
Table 2: Representative Effects of KDM5B Knockdown
| Cell Line | Method | Observed Phenotype | Reference |
| Granulosa Cells | siRNA | DNA damage, S phase arrest, decreased proliferation, increased apoptosis | [5] |
| MDA-MB-231 | shRNA | Increased H3K4me3, repression of genes involved in immune response, proliferation, and migration | [4] |
| MCF-7 | siRNA | Impaired DNA double-strand break repair | [11] |
Experimental Protocols
Protocol 1: KDM5B Knockdown using siRNA
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute a validated KDM5B-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours, depending on the cell type and the desired endpoint.
-
Validation: Harvest cells to assess KDM5B knockdown efficiency by qRT-PCR and Western blot. Analyze the cellular phenotype of interest.
Protocol 2: Cell Treatment with this compound
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plate for viability assays, 6-well plate for Western blotting).
-
Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Analysis: Perform the desired cellular or molecular analysis (e.g., MTS assay for viability, flow cytometry for cell cycle, Western blot for H3K4me3 levels).
Visualizations
Caption: Comparison of KDM5B knockdown and this compound mechanisms of action.
Caption: Recommended experimental workflow for using KDM5B knockdown as a control.
References
- 1. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of KDM5B Leads to DNA Damage and Cell Cycle Arrest in Granulosa Cells via MTF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Histone demethylase enzymes KDM5A and KDM5B modulate immune response by suppressing transcription of endogenous retroviral elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drawing a line between histone demethylase KDM5A and KDM5B: their roles in development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 11. Histone demethylase KDM5B is a key regulator of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Cytotoxicity of KDM5B Inhibitors: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KDM5B inhibitors. The information provided is intended to assist in assessing the cytotoxic effects of these inhibitors across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for KDM5B and its inhibitors?
A1: KDM5B, also known as JARID1B or PLU-1, is a histone demethylase that specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2 and H3K4me3).[1][2][3] H3K4 trimethylation is a key marker for active gene transcription.[1] By removing these marks, KDM5B generally acts as a transcriptional repressor of certain genes, including some tumor suppressor genes.[2] Dysregulation of KDM5B has been observed in numerous cancers, where it can play a role in tumor progression, drug tolerance, and the maintenance of cancer stem cell populations.[1][2][4] KDM5B inhibitors aim to block this demethylase activity, leading to an increase in H3K4 methylation and subsequent changes in gene expression that can induce cell cycle arrest, senescence, or apoptosis.
Q2: Which cell lines are suitable for testing KDM5B inhibitor cytotoxicity?
A2: The choice of cell lines should be guided by the research question. KDM5B is overexpressed in a variety of cancers, including breast, lung, prostate, and bladder cancer, as well as melanoma and hepatocellular carcinoma.[1][2] Therefore, cell lines derived from these cancers may be appropriate models. It is also crucial to consider the baseline KDM5B expression levels in the selected cell lines, as this may influence their sensitivity to inhibitors. Cell lines with known dependence on KDM5B activity for survival or proliferation are ideal candidates. For example, some studies have used neuroblastoma cell lines like UKF-NB-4 and prostate cancer cell lines like LNCaP.[3][4]
Q3: What are the expected phenotypic effects of KDM5B inhibition in cancer cell lines?
A3: Inhibition of KDM5B can lead to a range of cellular phenotypes, including:
-
Increased global H3K4me3 levels: This is a direct consequence of inhibiting KDM5B's demethylase activity.[4]
-
Decreased cell proliferation: By derepressing tumor suppressor genes, KDM5B inhibitors can slow down the rate of cell division.[2]
-
Induction of apoptosis or senescence: The reactivation of silenced tumor suppressor genes can trigger programmed cell death or a state of irreversible cell cycle arrest.[2]
-
Changes in cell morphology: Cells undergoing apoptosis or senescence will exhibit characteristic morphological changes.
-
Alterations in cell cycle distribution: An accumulation of cells in specific phases of the cell cycle (e.g., G1 or G2/M) can be observed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell cultures for mycoplasma. Practice sterile cell culture techniques. | |
| No significant cytotoxicity observed at expected concentrations. | Low KDM5B expression in the chosen cell line. | Verify KDM5B expression levels via Western blot or qRT-PCR. Select a cell line with higher endogenous KDM5B expression. |
| Compound instability or degradation. | Prepare fresh stock solutions of the inhibitor. Store aliquots at the recommended temperature and protect from light if necessary. | |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| Discrepancy between cytotoxicity data and target engagement assays (e.g., H3K4me3 levels). | Off-target effects of the inhibitor. | Test the inhibitor in a KDM5B knockout or knockdown cell line to assess off-target cytotoxicity. Profile the inhibitor against other histone demethylases. |
| Cell permeability issues. | Use a cell permeability assay to confirm that the inhibitor is reaching its intracellular target. | |
| Assay interference. | Ensure the inhibitor does not interfere with the chemistry of the cytotoxicity assay (e.g., absorbance or fluorescence). Run a control with the inhibitor in cell-free media. |
Experimental Protocols & Data Presentation
General Protocol for Assessing Cytotoxicity using a Resazurin-based Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the KDM5B inhibitor in culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Resazurin (B115843) Assay:
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only).
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Hypothetical Cytotoxicity Data for a KDM5B Inhibitor
| Cell Line | Cancer Type | KDM5B Expression | IC50 (µM) |
| MCF-7 | Breast Cancer | High | 1.5 |
| MDA-MB-231 | Breast Cancer | Low | > 50 |
| LNCaP | Prostate Cancer | High | 2.8 |
| PC-3 | Prostate Cancer | Moderate | 15.2 |
| A549 | Lung Cancer | High | 5.7 |
Visualizations
References
- 1. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM5B expression in cisplatin resistant neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Kdm5B-IN-4 versus other KDM5B inhibitors
A Comparative Analysis of Kdm5B-IN-4 and Other KDM5B Inhibitors for Researchers
This guide provides a detailed comparison of this compound with other prominent inhibitors of the lysine-specific demethylase 5B (KDM5B), an enzyme implicated in various cancers and other diseases. This document is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context to inform inhibitor selection.
Introduction to KDM5B
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1, is a histone demethylase that specifically removes methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me2/3), a mark associated with active gene transcription.[1][2] By removing these activating marks, KDM5B acts as a transcriptional repressor.[2][3] Dysregulation of KDM5B has been linked to tumorigenesis, cancer progression, metastasis, and drug resistance in various cancers, including breast, prostate, lung, and gastric cancer.[2][4][5][6] Its role in cellular processes such as cell cycle regulation, DNA damage repair, and stem cell differentiation has made it a significant target for therapeutic intervention.[3][7][8]
Overview of this compound
This compound is a potent inhibitor of KDM5B with a reported half-maximal inhibitory concentration (IC50) of 0.025 µM.[9][10] In cellular assays, it has been shown to increase the levels of H3K4me1/2/3 by inhibiting KDM5B's demethylase activity.[9][10] Furthermore, this compound has been observed to downregulate the PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival.[9][10] Preclinical studies in mouse xenograft models have demonstrated its ability to reduce tumor volume with limited toxicity to organs.[9]
Comparison of KDM5B Inhibitors
The selection of a KDM5B inhibitor for research or therapeutic development depends on factors such as potency, selectivity, and cell permeability. Below is a summary of this compound compared to other notable KDM5B inhibitors.
Quantitative Data Summary
| Inhibitor | KDM5B IC50 (µM) | Other Targets / Notes | Reference(s) |
| This compound | 0.025 | Downregulates PI3K/AKT signaling. | [9][10] |
| KDOAM-25 | 0.019 | Highly selective pan-KDM5 inhibitor (KDM5A/C/D IC50s: 0.071/0.069/0.069 µM). | [10][11] |
| Compounds 54j | 0.014 | Potent, cell-permeable dual KDM4/KDM5 inhibitor. | [2][4] |
| Compounds 54k | 0.023 | Potent, cell-permeable dual KDM4/KDM5 inhibitor. | [2][4] |
| GSK467 | 0.026 | Cell-penetrant and selective for KDM5B. | [2][4][12] |
| TK-129 | 0.044 | Orally active, blocks KDM5B-associated Wnt pathway. | [10][13] |
| KDM5A-IN-1 | 0.056 | Pan-KDM5 inhibitor (KDM5A/C IC50s: 0.045/0.055 µM). | [10][11] |
| KDM5-C49 | 0.160 | Pan-KDM5 inhibitor (KDM5A/C IC50s: 0.040/0.100 µM). | [10] |
| GSK-J1 | 0.55 | Also inhibits KDM6B/UTX. | [2][4] |
| PBIT | ~3 | Also inhibits JARID1A and JARID1C. | [10][13] |
| 2,4-PDCA | 3 ± 1 | [2][4] | |
| Kdm5B-IN-3 | 9.32 | [10][11] | |
| CPI-455 | (KDM5A IC50: 0.003) | Pan-KDM5 inhibitor. | [2][4] |
| KDM4-IN-2 | (Ki: 0.007) | Dual KDM4/KDM5 inhibitor. | [10][11] |
Signaling Pathways Involving KDM5B
KDM5B is a critical regulator of several signaling pathways. It removes the H3K4me3 active transcription mark, leading to the repression of tumor suppressor genes. Its activity is also linked to the hyper-activation of the PI3K/AKT pathway, which promotes cell proliferation and survival. Furthermore, KDM5B plays a role in DNA damage repair and TGF-β signaling, impacting genome stability and fibrotic responses.
Caption: KDM5B signaling pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of inhibitor performance. Below is a representative methodology for determining the in vitro inhibitory activity of a KDM5B inhibitor.
In Vitro KDM5B Demethylase Activity Assay (MALDI-TOF MS-based)
This protocol is adapted from methodologies used in the characterization of JmjC domain-containing histone demethylase inhibitors.
Objective: To determine the IC50 value of a test compound against KDM5B using a histone H3K4me2 peptide substrate and analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
Materials:
-
Recombinant human KDM5B (catalytic domain, e.g., residues 1-822)
-
H3K4me2 (1-21) peptide substrate (ARTK(me2)QTARKSTGGKAPRKQLA)
-
2-oxoglutarate (2OG)
-
Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O)
-
L-ascorbic acid
-
HEPES buffer (50 mM, pH 7.5)
-
NaCl (50 mM)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix solution
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 µM Fe(II), and 500 µM L-ascorbate.
-
Inhibitor Dilution: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the reaction should not exceed 1-2%.
-
Enzyme and Substrate Addition: To the reaction mixture, add the KDM5B enzyme to a final concentration of 0.6 µM. Add the H3K4me2 peptide substrate to a final concentration of 5 µM and 2OG to a final concentration of 3 µM.
-
Assay Initiation and Incubation: Initiate the reaction by adding the enzyme to the mixture containing the substrate, co-factors, and varying concentrations of the inhibitor. Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Quenching: Stop the reaction by adding an equal volume of the CHCA matrix solution (e.g., 10 mg/mL in 50% acetonitrile, 0.1% trifluoroacetic acid).
-
MALDI-TOF MS Analysis: Spot the quenched reaction mixture onto a MALDI plate and allow it to dry. Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode.
-
Data Analysis: Determine the ratio of the product (demethylated peptide) peak intensity to the sum of the substrate and product peak intensities. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
This compound is a potent and promising inhibitor of KDM5B. However, the choice of an inhibitor will depend on the specific research question. For studies requiring high selectivity for KDM5B, GSK467 may be a suitable alternative. For broader inhibition of the KDM5 family, pan-inhibitors like KDOAM-25 or CPI-455 could be more appropriate. Researchers should carefully consider the potency, selectivity profile, and cellular activity of each inhibitor in the context of their experimental design. The provided data and protocols serve as a starting point for these critical evaluations.
References
- 1. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KDM5B expression in cisplatin resistant neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Histone Demethylase compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
A Comparative Guide to Kdm5B-IN-4 and CPI-455: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key KDM5B Inhibitors
In the landscape of epigenetic drug discovery, the lysine-specific demethylase 5B (KDM5B) has emerged as a critical therapeutic target in various cancers. Its role in transcriptional regulation, particularly through the demethylation of histone H3 lysine (B10760008) 4 (H3K4), is pivotal in tumor progression and drug resistance. This guide provides a detailed comparison of two prominent KDM5B inhibitors, Kdm5B-IN-4 and CPI-455, focusing on their efficacy, mechanisms of action, and the experimental data supporting their characterization.
At a Glance: Key Efficacy Parameters
To facilitate a direct comparison, the following tables summarize the key quantitative data for this compound and CPI-455 based on available preclinical studies.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | CPI-455 |
| Target | KDM5B | Pan-KDM5 (KDM5A, KDM5B, KDM5C) |
| IC50 (KDM5B) | 25 nM[1] | 3 nM[2] |
| IC50 (KDM5A) | Not Reported | 10 nM[3][4] |
| Cellular Effects | Inhibition of proliferation, cell cycle arrest (G2/M), induction of apoptosis in PC-3 cells[5] | Elevates global H3K4me3, decreases drug-tolerant persister cells[4] |
Table 2: Selectivity Profile
| Inhibitor | Selectivity Information |
| This compound | Data on selectivity against other KDM subfamilies is limited. |
| CPI-455 | >200-fold selective for KDM5 family over KDM2, KDM3, KDM4, KDM6, and KDM7 enzymes[3][6]. Specifically, ~200-fold over KDM4C and ~770-fold over KDM7B. |
Delving into the Mechanisms of Action
Both this compound and CPI-455 function by inhibiting the enzymatic activity of KDM5B, leading to an increase in the trimethylation of H3K4 (H3K4me3), a histone mark associated with active gene transcription. However, their broader mechanistic implications show some distinctions.
This compound has been shown to specifically target KDM5B and subsequently downregulate the PI3K/AKT signaling pathway in prostate cancer cells[5]. This pathway is a crucial regulator of cell survival, proliferation, and growth. By inhibiting KDM5B, this compound leads to the suppression of this key oncogenic pathway.
CPI-455 , as a pan-KDM5 inhibitor, affects the activities of KDM5A, KDM5B, and KDM5C. Its primary reported effect is the global increase in H3K4me3 levels, which can reactivate tumor suppressor genes and alter the transcriptional landscape of cancer cells, thereby reducing their ability to tolerate chemotherapy[7].
Figure 1: KDM5B signaling pathway in prostate cancer and points of inhibition.
Experimental Evidence: A Closer Look
The following sections detail the experimental protocols used to evaluate the efficacy of this compound and CPI-455.
In Vitro Efficacy of this compound in Prostate Cancer Cells
Objective: To assess the inhibitory effect of this compound on the proliferation, cell cycle, and apoptosis of PC-3 human prostate cancer cells.
Methodology:
-
Cell Culture: PC-3 cells were cultured in standard conditions.
-
Treatment: Cells were treated with varying concentrations of this compound (0-10 µM) for 24 hours.
-
Proliferation and Migration Assays: Standard assays were used to measure the effect on cell proliferation and migration.
-
Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution of treated cells.
-
Apoptosis Assay: Apoptosis was quantified using standard apoptosis detection kits.
-
Western Blotting: Protein levels of H3K4me1/2/3, PI3K (p110α), and phosphorylated AKT (pAKT) were assessed after treatment with this compound (up to 20 µM) for 72 hours.
Key Findings: this compound inhibited the proliferation and migration of PC-3 cells, induced G2/M phase cell cycle arrest, and promoted apoptosis in a dose-dependent manner. It also led to an increase in H3K4me1/2/3 levels and a decrease in p110α and pAKT at higher concentrations[5].
Figure 2: A representative experimental workflow for in vitro testing of KDM5B inhibitors.
In Vivo Efficacy of this compound in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of this compound in a prostate cancer xenograft model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats with established PC-3 xenograft tumors[5]. A general protocol for establishing PC-3 xenografts in nude mice involves subcutaneously injecting 2-10 million PC-3 cells, often mixed with Matrigel, into the flank of the mice[8][9].
-
Treatment: Once tumors reached a certain volume, animals were treated with this compound (25 or 50 mg/kg, intragastric administration, daily) for 13-25 days[5].
-
Efficacy Assessment: Tumor volume was measured regularly to assess tumor growth inhibition.
-
Toxicity Assessment: Animal body weight was monitored, and major organs were examined for any signs of toxicity.
Key Findings: this compound significantly reduced tumor volume compared to the control group and showed minimal toxicity in the animals[5].
In Vitro and In Vivo Efficacy of CPI-455
Objective: To assess the effect of CPI-455 on H3K4me3 levels and its anti-cancer activity.
Methodology:
-
Cellular H3K4me3 Assay: Various cancer cell lines (e.g., HeLa, melanoma, breast cancer) were treated with different concentrations of CPI-455 for up to 5 days. Global H3K4me3 and total H3 levels were determined using MSD ELISA or western blotting[3][7].
-
In Vivo Immune Response Model: In a model of P. gingivalis infection in humanized mice, CPI-455 was administered at 50 or 70 mg/kg (i.p., daily) to assess its effect on immune response in combination with an anti-B7-H4 antibody[4].
Key Findings: CPI-455 treatment led to a dose-dependent increase in global H3K4me3 levels in multiple cancer cell lines[3][7]. In the in vivo model, CPI-455 treatment was associated with an enhanced immune response[4].
Mechanistic Comparison: A Logical Overview
The two inhibitors, while both targeting KDM5B, present slightly different therapeutic hypotheses based on the available data. This compound's efficacy appears to be tightly linked to the direct suppression of the pro-survival PI3K/AKT pathway, suggesting a more targeted approach for cancers reliant on this signaling axis. CPI-455's pan-KDM5 inhibition and resulting global increase in H3K4me3 suggest a broader epigenetic reprogramming effect, potentially sensitizing a wider range of tumors to other therapies.
Figure 3: A logical diagram comparing the proposed mechanisms of action for this compound and CPI-455.
Conclusion
Both this compound and CPI-455 are potent inhibitors of KDM5B with demonstrated anti-cancer effects in preclinical models. This compound appears to be a more specific KDM5B inhibitor with a defined downstream effect on the PI3K/AKT pathway, making it a promising candidate for prostate and potentially other cancers driven by this pathway. CPI-455, with its pan-KDM5 inhibitory profile and broader epigenetic effects, may have applications in a wider range of cancers, particularly in combination therapies to overcome drug resistance. Further head-to-head comparative studies and more comprehensive selectivity profiling of this compound will be crucial to fully elucidate their respective therapeutic potential and guide future clinical development.
References
- 1. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
KDM5B Inhibitors: A Comparative Analysis of Kdm5B-IN-4 and KDOAM-25
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for histone demethylases is of paramount importance. Among these, lysine-specific demethylase 5B (KDM5B), a member of the JARID1 family of proteins, has emerged as a significant therapeutic target in various cancers. This guide provides a detailed comparison of two inhibitors of KDM5B: Kdm5B-IN-4 and KDOAM-25, focusing on their potency, selectivity, and the experimental frameworks used for their characterization. This objective analysis, supported by experimental data, is intended to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Data Presentation
The following table summarizes the quantitative data for this compound and KDOAM-25, offering a clear comparison of their potency against KDM5B and other related enzymes.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | KDM5B | 25 | Data on selectivity against other KDM family members is not readily available. It has been shown to have targeted inhibition of KDM5B.[1] |
| KDOAM-25 | KDM5A | 71 | Highly selective for the KDM5 subfamily.[2][3] No significant inhibition observed against a panel of 15 other 2-OG oxygenases (IC50 > 4.8 µM).[1] No off-target activity was observed in a panel of 55 receptors and enzymes at 10 µM.[1] |
| KDM5B | 19 | ||
| KDM5C | 69 | ||
| KDM5D | 69 |
Experimental Protocols
The characterization of this compound and KDOAM-25 involves a series of biochemical and cellular assays to determine their potency, selectivity, and cellular effects. The detailed methodologies for these key experiments are outlined below.
Biochemical Assay for KDM5B Inhibition (AlphaScreen)
This assay is a bead-based, non-radioactive, homogeneous method used to measure the demethylase activity of KDM5B and the inhibitory potential of compounds.
-
Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. The donor bead is coated with streptavidin, which binds to a biotinylated histone H3 peptide substrate. The acceptor bead is coated with a protein that specifically recognizes the demethylated product. When the enzyme demethylates the substrate, an antibody specific to the demethylated epitope binds, bringing the acceptor bead into proximity with the donor bead. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the nearby acceptor bead, resulting in a light emission at 520-620 nm. The strength of the signal is proportional to the enzymatic activity.
-
Protocol:
-
Reactions are typically performed in a 384-well plate.
-
The reaction mixture contains recombinant KDM5B enzyme, a biotinylated H3K4me3 peptide substrate, co-factors (Fe(II) and α-ketoglutarate), and the test inhibitor at varying concentrations.
-
The reaction is incubated to allow for enzymatic activity.
-
A detection mixture containing an antibody specific for the demethylated product (H3K4me2 or H3K4me1) and acceptor beads is added.
-
Streptavidin-coated donor beads are then added.
-
After a final incubation period in the dark, the plate is read on an AlphaScreen-capable plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with the inhibitor at various concentrations for a specified period (e.g., 72 hours).
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values for cell proliferation are determined.
-
Western Blot for Histone Methylation
Western blotting is used to detect changes in the levels of specific histone modifications, such as H3K4 methylation, in cells treated with KDM5B inhibitors.
-
Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting a specific protein of interest using antibodies.
-
Protocol:
-
Cells are treated with the inhibitor for a desired time.
-
Histones are extracted from the cells, typically using an acid extraction method.
-
The protein concentration of the histone extracts is determined.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me3) and a loading control (e.g., anti-total Histone H3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
The intensity of the bands is quantified to determine the relative change in histone methylation levels.
-
Mandatory Visualization
KDM5B Signaling Pathway
KDM5B has been shown to play a role in various signaling pathways, including the PI3K/AKT pathway, which is crucial for cell proliferation and survival. This compound has been reported to downregulate the PI3K/AKT pathway.[1]
Caption: KDM5B's role in the PI3K/AKT pathway and its inhibition.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a logical workflow for the comparative evaluation of KDM5B inhibitors.
References
Validating KDM5B Inhibition in Cells: A Comparative Guide to Kdm5B-IN-4
For researchers in oncology, epigenetics, and drug discovery, accurately validating the inhibition of lysine-specific demethylase 5B (KDM5B) in a cellular context is crucial. KDM5B, a histone H3 lysine (B10760008) 4 (H3K4) demethylase, is a key regulator of gene expression and its dysregulation is implicated in various cancers. This guide provides a comparative overview of experimental methods to validate the efficacy of Kdm5B-IN-4, a potent KDM5B inhibitor, and other alternative small molecules.
Mechanism of Action of KDM5B Inhibitors
KDM5B removes methyl groups from H3K4, primarily H3K4me3 and H3K4me2, leading to transcriptional repression. KDM5B inhibitors block this enzymatic activity, resulting in an accumulation of H3K4 methylation at target gene promoters and subsequent changes in gene expression. This can trigger various cellular outcomes, including cell cycle arrest, apoptosis, and reduced cell proliferation and migration.
Comparative Overview of KDM5B Inhibitors
Here, we compare this compound with other commonly used KDM5B inhibitors. The data presented below summarizes their biochemical potency and observed cellular effects.
| Inhibitor | Target(s) | IC50 (KDM5B) | Cellular H3K4me3 Increase | Antiproliferative Activity | Reference |
| This compound | KDM5B | 0.025 µM | Yes | Yes (Prostate Cancer) | [Not specified] |
| PBIT | KDM5A/B/C | ~3 µM | Yes | Yes (Prostate Cancer) | [Not specified] |
| KDOAM-25 | KDM5A/B/C/D | 19 nM | Yes | Yes (Multiple Myeloma) | [1][2] |
| CPI-455 | KDM5 family | Not specified | Yes | Yes (Breast Cancer) | [3] |
Experimental Protocols for Validating KDM5B Inhibition
To rigorously validate KDM5B inhibition by this compound or other compounds in cells, a multi-faceted approach employing biochemical, cellular, and functional assays is recommended.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular environment. The principle relies on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
References
Confirming On-Target Activity of KDM5B Inhibitors with Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of KDM5B inhibitors, with a focus on confirming the on-target activity of Kdm5B-IN-4 through rescue experiments. We will objectively compare the performance of this compound with other established KDM5B inhibitors, CPI-455 and KDOAM-25, and provide detailed experimental protocols and supporting data to aid in your research.
Introduction to KDM5B and Its Inhibition
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a histone demethylase that plays a critical role in transcriptional regulation by removing methyl groups from di- and trimethylated lysine (B10760008) 4 on histone H3 (H3K4me2/3).[1] Elevated KDM5B activity is associated with the repression of tumor suppressor genes and the promotion of oncogenic pathways, such as the PI3K/AKT pathway, making it an attractive target for cancer therapy.[2][3]
Inhibitors of KDM5B aim to restore the epigenetic landscape, leading to the re-expression of tumor suppressor genes and the suppression of cancer cell proliferation. Confirming that the observed cellular effects of a small molecule inhibitor are due to its intended action on KDM5B (on-target activity) is a crucial step in its validation. A definitive method for this is the "rescue experiment."
The Logic of a Rescue Experiment
A rescue experiment is designed to demonstrate the specificity of an inhibitor's effect. The underlying principle is that if an inhibitor's phenotype is truly due to the inhibition of its target protein, then the phenotype should be reversible by introducing a version of the target protein that is resistant to the inhibitor.
Caption: Logic of a rescue experiment to confirm on-target activity.
Comparative Analysis of KDM5B Inhibitors
Here, we compare this compound with two other well-characterized KDM5B inhibitors, CPI-455 and KDOAM-25. While detailed peer-reviewed data for this compound is limited, information from commercial suppliers provides a basis for comparison.
| Feature | This compound | CPI-455 | KDOAM-25 |
| IC50 (KDM5B) | 0.025 µM[2][3] | 10 nM (for KDM5A)[4] | 19 nM[5] |
| Reported On-Target Effects | - Increases H3K4me1/2/3 levels in PC-3 cells[2][3]- Downregulates PI3K/AKT pathway[2][3] | - Elevates global H3K4me3 levels[4][6]- Decreases drug-tolerant persister cancer cells[6] | - Increases global H3K4 methylation at transcription start sites[5]- Impairs proliferation in multiple myeloma cells[5] |
| Cellular Effects | - Inhibits proliferation and migration of prostate cancer cells[2]- Blocks cell cycle at G2/M phase[2]- Induces apoptosis[2] | - Decreases survival of drug-tolerant cancer cells[6] | - Reduces viability of multiple myeloma cells[5]- Overcomes resistance to MEK inhibitors in uveal melanoma[7][8] |
| In Vivo Activity | Reduces tumor volume in mice[2][3] | Elicits protective immunity in mice (in combination with B7-H4 blockade)[4] | Not readily available |
Experimental Protocol: On-Target Activity Confirmation with a Rescue Experiment
This section provides a detailed protocol for a rescue experiment to confirm the on-target activity of a KDM5B inhibitor. This is a generalized protocol that can be adapted for this compound or other KDM5B inhibitors.
Objective: To demonstrate that the anti-proliferative effect of a KDM5B inhibitor is specifically due to the inhibition of KDM5B.
Experimental Workflow
Caption: Workflow for a KDM5B rescue experiment.
Materials:
-
Cell Line: A cancer cell line sensitive to KDM5B inhibition (e.g., PC-3 for this compound).
-
KDM5B Inhibitor: this compound or other inhibitor of interest.
-
Vectors:
-
Inducible shRNA expression vector (e.g., pLKO-Tet-On) for KDM5B knockdown.
-
Mammalian expression vector (e.g., pcDNA3.1) for the rescue construct.
-
-
Reagents:
-
Transfection reagent (e.g., Lipofectamine).
-
Doxycycline (for inducible systems).
-
Antibodies: anti-KDM5B, anti-H3K4me3, anti-Histone H3, anti-GAPDH (loading control).
-
Cell proliferation assay kit (e.g., MTT, CellTiter-Glo).
-
Western blot reagents.
-
Procedure:
-
Generate a KDM5B Knockdown Cell Line:
-
Design and validate at least two shRNAs targeting the 3' UTR of KDM5B mRNA. This region is chosen so that the endogenous KDM5B is knocked down, but the expression of the rescue construct (which lacks the 3' UTR) is unaffected.
-
Clone the shRNAs into an inducible expression vector and generate a stable cell line.
-
Confirm doxycycline-inducible knockdown of KDM5B by Western blot.
-
-
Create the Rescue Construct:
-
Obtain the full-length cDNA for human KDM5B.
-
If the inhibitor's binding site is known, introduce silent point mutations in the cDNA that will not alter the amino acid sequence but will prevent inhibitor binding. If the binding site is unknown, an alternative is to use a KDM5B ortholog from a species that is insensitive to the inhibitor.
-
Clone the inhibitor-resistant KDM5B cDNA into a mammalian expression vector.
-
-
Perform the Rescue Experiment:
-
Seed the KDM5B-inducible knockdown cells.
-
Transfect the cells with either the inhibitor-resistant KDM5B expression vector or an empty vector control.
-
After 24 hours, induce KDM5B knockdown by adding doxycycline.
-
After another 24 hours, treat the cells with the KDM5B inhibitor at a concentration known to cause a phenotype (e.g., 10 µM for this compound).[2]
-
Incubate for the desired time (e.g., 72 hours).
-
-
Analysis:
-
Cell Viability/Proliferation: Measure cell viability using a suitable assay. A successful rescue will show restored proliferation in the cells expressing the inhibitor-resistant KDM5B compared to the empty vector control in the presence of the inhibitor.
-
Western Blot: Confirm the knockdown of endogenous KDM5B and the expression of the rescue construct. Analyze the levels of H3K4me3 to confirm the inhibitor's on-target effect and its reversal by the rescue construct.
-
KDM5B Signaling Pathway
KDM5B is involved in multiple signaling pathways that are critical for cancer progression. Its inhibition can have downstream effects on these pathways, most notably the PI3K/AKT pathway.
Caption: Simplified KDM5B signaling pathway and the action of this compound.
Conclusion
Confirming the on-target activity of a novel inhibitor like this compound is paramount for its development as a potential therapeutic agent. While direct, peer-reviewed experimental data for this compound is not yet widely available, its reported biochemical and cellular activities are promising. By employing rigorous experimental designs, such as the rescue experiment detailed in this guide, researchers can definitively validate the on-target effects of this compound and other KDM5B inhibitors. This validation is a critical step in advancing our understanding of KDM5B's role in disease and in the development of targeted epigenetic therapies.
References
- 1. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Evaluating KDM5B Inhibitors in Breast Cancer Cells
For Immediate Release
In the ongoing effort to develop more effective treatments for breast cancer, researchers are increasingly turning their attention to epigenetic targets. One such promising target is Lysine-specific demethylase 5B (KDM5B), an enzyme frequently overexpressed in breast tumors and associated with cancer progression and drug resistance. A variety of small molecule inhibitors have been developed to target KDM5B, and this guide provides a side-by-side comparison of their efficacy in preclinical breast cancer models, offering valuable insights for researchers and drug development professionals.
This comparative guide synthesizes publicly available data on several key KDM5B inhibitors, focusing on their performance in two well-established breast cancer cell lines: MCF-7, representing luminal A estrogen receptor-positive (ER+) breast cancer, and MDA-MB-231, a model for triple-negative breast cancer (TNBC).
Performance Snapshot: KDM5B Inhibitors in Action
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various KDM5B inhibitors, providing a quantitative measure of their potency in inhibiting the proliferation of MCF-7 and MDA-MB-231 breast cancer cells.
| Inhibitor | Target | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Key Findings |
| CPI-455 | Pan-KDM5 | 35.4[1] | >20 (viability affected at high doses)[2] | Demonstrates modest single-agent activity in luminal breast cancer cells.[2] |
| AS-8351 | KDM5B | Not Reported | Not Reported | Inhibits proliferation and migration in both MCF-7 and MDA-MB-231 cells.[3] |
| GSK-J4 | KDM6A/B (also impacts KDM5) | Not Reported | Not Reported | Effectively suppresses breast cancer stem cells and inhibits tumorigenicity of MDA-MB-231 cells. |
| KDM5-C49 / KDOAM-25 | KDM5 | Not Reported | Not Reported | Shows potent inhibition of KDM5B.[4][5] |
| RS Compounds (RS5033, RS3195) | KDM5 | Not Reported | Not Reported | Increase radiosensitivity of MCF-7 cells. |
Delving Deeper: Experimental Approaches
The evaluation of these KDM5B inhibitors relies on a series of well-established experimental protocols designed to assess their impact on cancer cell viability, protein expression, and epigenetic modifications.
Key Experimental Methodologies
Cell Viability and Proliferation Assays (e.g., MTT Assay): This colorimetric assay is a fundamental method for assessing the metabolic activity of cells, which serves as an indicator of their viability and proliferation. In this assay, viable cells with active metabolism convert a yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. This allows for the determination of the IC50 value of an inhibitor, which is the concentration required to inhibit cell growth by 50%.
Western Blotting: This technique is employed to detect and quantify the levels of specific proteins within a cell. In the context of KDM5B inhibitor studies, Western blotting is crucial for verifying the inhibitor's effect on KDM5B protein levels and for assessing changes in the expression of downstream target proteins and histone methylation marks, such as the global levels of H3K4 trimethylation (H3K4me3). The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.
Chromatin Immunoprecipitation (ChIP): ChIP is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural chromatin context. For KDM5B research, ChIP is used to determine if the inhibition of KDM5B leads to changes in the association of KDM5B with the promoter regions of its target genes. The assay involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to the protein of interest (e.g., KDM5B) to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and can be analyzed by quantitative PCR (qPCR) or sequencing (ChIP-seq) to identify the specific genomic regions where the protein was bound.
Visualizing the Mechanism: KDM5B Signaling and Experimental Design
To better understand the role of KDM5B in breast cancer and the workflow for evaluating its inhibitors, the following diagrams provide a visual representation of the key signaling pathways and experimental procedures.
Caption: KDM5B Signaling Pathway in Breast Cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5B promotes breast cancer cell proliferation and migration via AMPK-mediated lipid metabolism reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
KDM5B-IN-4: A Sharper Tool for Epigenetic Research Compared to Pan-KDM Inhibitors
For researchers in oncology, neurobiology, and developmental biology, the targeted inhibition of histone demethylases offers a powerful approach to investigate and potentially treat diseases. While pan-KDM inhibitors have been valuable tools, the advent of more selective compounds like KDM5B-IN-4 marks a significant advancement. This guide provides a detailed comparison of this compound against prominent pan-KDM inhibitors, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their studies.
KDM5B, a histone lysine (B10760008) demethylase, is a critical regulator of gene expression through its removal of methyl groups from histone H3 lysine 4 (H3K4), a mark associated with active transcription. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. While pan-KDM inhibitors, which target multiple KDM family members, have demonstrated anti-cancer activity, their broad activity can lead to off-target effects and a convoluted interpretation of experimental results. This compound emerges as a more precise tool, offering a clearer window into the specific roles of KDM5B.
Superior Selectivity and Potency of this compound
A key advantage of this compound lies in its high potency and selectivity for KDM5B over other KDM subfamilies. This specificity is crucial for dissecting the distinct functions of KDM5B from other histone demethylases.
Biochemical Potency and Selectivity
The inhibitory activity of this compound has been demonstrated to be highly potent, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. In direct comparison, many pan-KDM inhibitors exhibit broader activity across multiple KDM families.
| Inhibitor | KDM5B IC50 | KDM5A IC50 | KDM5C IC50 | KDM5D IC50 | Other KDMs IC50 |
| This compound | 25 nM | - | - | - | - |
| CPI-455 | 3 nM | 10 nM | 30 nM | - | >200-fold selective over other KDMs |
| KDOAM-25 | 19 nM | 71 nM | 69 nM | 69 nM | Selective for KDM5 family |
| JIB-04 | - | 230 nM | - | - | Broad activity against KDM4 and KDM6 members |
Table 1: Comparison of biochemical IC50 values of this compound and pan-KDM inhibitors against KDM5 family members. Data is compiled from various sources and may not be directly comparable due to different assay conditions.
Targeted Impact on Cellular Processes
The focused action of this compound translates to more specific effects on cellular pathways and functions compared to the widespread impact of pan-KDM inhibitors.
Modulation of the PI3K/AKT Signaling Pathway
KDM5B is known to be essential for the hyper-activation of the PI3K/AKT signaling pathway in certain cancers, such as prostate cancer.[1] Inhibition of KDM5B with this compound has been shown to downregulate this critical pro-survival pathway. This targeted intervention offers a distinct advantage over pan-KDM inhibitors, which may affect multiple signaling cascades simultaneously, complicating the interpretation of the precise mechanism of action.
Cellular Proliferation and Apoptosis
This compound has demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis. By specifically targeting KDM5B, researchers can more definitively link these cellular outcomes to the modulation of KDM5B activity, as opposed to the broader effects of pan-KDM inhibitors which might induce similar phenotypes through off-target effects on other KDM family members involved in cell cycle control and survival.
| Inhibitor | Cell Line | EC50 / IC50 (Proliferation) |
| This compound | Prostate Cancer (PC-3) | Induces G2/M arrest and apoptosis |
| CPI-455 | Luminal Breast Cancer (MCF-7, T-47D, EFM-19) | >20 µM |
| KDOAM-25 | Multiple Myeloma (MM1S) | ~30 µM |
| JIB-04 | Lung and Prostate Cancer | As low as 10 nM |
Table 2: Comparison of cellular anti-proliferative activity of this compound and pan-KDM inhibitors in various cancer cell lines. Data is compiled from various sources and direct comparison should be made with caution.
In Vivo Efficacy and Pharmacokinetics
While in vivo data for this compound is still emerging, pan-KDM inhibitors have shown efficacy in xenograft models. For example, JIB-04 has been shown to diminish tumor growth in lung and breast cancer xenografts.[2] However, the broad activity profile of these inhibitors raises questions about the specific contribution of KDM5B inhibition to the observed anti-tumor effects. The development of selective inhibitors like this compound with favorable pharmacokinetic properties will be crucial for validating KDM5B as a therapeutic target in vivo.
Experimental Protocols
To facilitate the comparative evaluation of this compound and pan-KDM inhibitors, detailed protocols for key assays are provided below.
In Vitro Histone Demethylase (KDM) Activity Assay
This assay measures the enzymatic activity of KDM5B and its inhibition by test compounds.
Materials:
-
Recombinant human KDM5B enzyme
-
H3K4me3-biotinylated peptide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 10 µM (NH4)2Fe(SO4)2, 500 µM L-ascorbate)
-
α-ketoglutarate (2-OG)
-
This compound and pan-KDM inhibitors
-
Detection reagents (e.g., AlphaLISA acceptor beads, streptavidin donor beads)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitors in assay buffer.
-
In a 384-well plate, add the assay buffer, inhibitor solution, and recombinant KDM5B enzyme.
-
Initiate the reaction by adding the H3K4me3 peptide substrate and 2-OG.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., for AlphaLISA, add acceptor beads followed by donor beads).
-
Incubate in the dark to allow for signal development.
-
Read the plate on a compatible microplate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay determines the effect of inhibitors on cell proliferation.
Materials:
-
Cancer cell lines (e.g., PC-3, LNCaP)
-
Complete cell culture medium
-
This compound and pan-KDM inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitors for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the EC50 values.[3][4][5][6][7]
Western Blot Analysis for PI3K/AKT Pathway and Histone Methylation
This method is used to assess the impact of inhibitors on specific protein expression and post-translational modifications.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-H3K4me3, anti-total H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene).
Apoptosis (TUNEL) Assay
This assay detects DNA fragmentation, a hallmark of apoptosis.[8][9][10][11][12]
Materials:
-
Treated cells on coverslips or in a 96-well plate
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Fix and permeabilize the treated cells.
-
Incubate the cells with the TUNEL reaction mixture to label the 3'-OH ends of fragmented DNA.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize and quantify the apoptotic cells using a fluorescence microscope.
Conclusion: A More Precise Approach to KDM5B Research
References
- 1. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 4.7. TUNEL Assay [bio-protocol.org]
- 9. clyte.tech [clyte.tech]
- 10. assaygenie.com [assaygenie.com]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Validating the Effect of Kdm5B-IN-4 on H3K4me3 Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kdm5B-IN-4 and other prominent KDM5B inhibitors, focusing on their efficacy in modulating Histone H3 Lysine (B10760008) 4 trimethylation (H3K4me3) levels. We present supporting experimental data, detailed protocols for validation assays, and visualizations to clarify the underlying biological pathways and experimental workflows.
Introduction to KDM5B and H3K4me3 Regulation
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a key epigenetic regulator belonging to the Jumonji C (JmjC) domain-containing family of histone demethylases.[1][2] Its primary function is to remove methyl groups from trimethylated lysine 4 on histone H3 (H3K4me3).[1][2] The H3K4me3 mark is strongly associated with transcriptionally active gene promoters.[1][3] By demethylating H3K4me3, KDM5B generally acts as a transcriptional repressor.[1][4]
Given its role in gene regulation, KDM5B is implicated in numerous biological processes, including cell differentiation, development, and the maintenance of genomic stability.[1][3][5] Its overexpression has been linked to various cancers, where it can contribute to tumor progression and drug resistance, making it a compelling target for therapeutic intervention.[4]
Inhibiting KDM5B's catalytic activity is a promising strategy to counteract its effects. Small molecule inhibitors that block KDM5B are expected to prevent the demethylation of H3K4me3, leading to a global increase in this active chromatin mark. This compound is a recently developed small molecule designed for this purpose.[6] This guide will evaluate this compound and compare it with other well-characterized KDM5B inhibitors.
Mechanism of KDM5B Inhibition
The following diagram illustrates the enzymatic action of KDM5B and the mechanism by which inhibitors like this compound modulate H3K4me3 levels.
Comparative Analysis of KDM5B Inhibitors
A critical aspect of a KDM5B inhibitor is its potency, typically measured by its half-maximal inhibitory concentration (IC50), and its selectivity against other histone demethylases. Lower IC50 values indicate higher potency. The following table summarizes the biochemical potency of this compound and several alternative KDM5B inhibitors.
| Inhibitor | KDM5B IC50 (nM) | KDM5A IC50 (nM) | KDM5C IC50 (nM) | Notes |
| This compound | 25[6] | Not Reported | Not Reported | Shown to increase H3K4me1/2/3 levels in PC-3 cells.[6] |
| CPI-455 | Similar to KDM5A[7] | 10[8][9] | Similar to KDM5A[7] | A potent, pan-KDM5 inhibitor; elevates global H3K4me3 levels.[8][10] |
| KDM5-C70 | Not Reported | Not Reported | Not Reported | A cell-permeable prodrug of KDM5-C49; increases H3K4me3 levels.[11][12] |
| KDOAM-25 | 19[9][13] | 71[9][13] | 69[9][13] | Potent and highly selective KDM5 inhibitor; increases H3K4me3.[9][14] |
| PBIT | ~3000[15][16] | 6000[15] | 4900[15] | A pan-KDM5 inhibitor.[15] |
| GSK467 | 26[13][17][18][19] | Not Reported | Not Reported | A selective KDM5B inhibitor.[17][18] |
Note: IC50 values can vary depending on the assay conditions. The data presented is for comparative purposes.
Experimental Protocols for Validating H3K4me3 Levels
To validate the cellular effect of this compound, it is essential to measure the resulting changes in H3K4me3 levels. Western Blotting provides a straightforward method for assessing global changes, while Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) offers genome-wide localization of this histone mark.
Western Blotting for Global H3K4me3 Analysis
This protocol is a standard method to determine the overall levels of H3K4me3 in cell populations treated with a KDM5B inhibitor.
Detailed Protocol:
-
Sample Preparation: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
Histone Extraction: Isolate nuclei and perform acid extraction or use a commercial kit to purify histone proteins. Quantify the protein concentration.
-
Gel Electrophoresis: Load equal amounts of histone extracts (e.g., 10-15 µg) onto a 15% SDS-PAGE gel to separate proteins by size.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C.[21][22] In parallel, a separate blot or the same blot after stripping should be incubated with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detector.[21]
-
Analysis: Quantify the band intensities. The H3K4me3 signal should be normalized to the total Histone H3 signal to account for any loading differences. An increase in the normalized H3K4me3 signal in this compound-treated samples compared to the control validates the inhibitor's effect.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to map the genome-wide distribution of H3K4me3 and identify specific gene promoters affected by KDM5B inhibition.[23][24]
Experimental Steps:
-
Cell Cross-linking and Chromatin Preparation: Treat cells with this compound or a vehicle control. Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3. Use magnetic beads to pull down the antibody-histone-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for H3K4me3.[25] Compare the H3K4me3 peaks between inhibitor-treated and control samples to identify regions with increased H3K4me3 occupancy.
Conclusion
Validating the on-target effect of a new inhibitor is a crucial step in its development and application as a research tool or therapeutic agent. For this compound, demonstrating a dose-dependent increase in H3K4me3 levels is the primary indicator of its efficacy and specificity. As shown, this compound is a potent inhibitor of KDM5B.[6] When compared to other inhibitors, it shows competitive potency. Researchers can use the protocols outlined in this guide to independently verify the activity of this compound and other KDM5B inhibitors in their specific cellular models. Both Western Blotting and ChIP-seq are robust methods to confirm the functional consequence of KDM5B inhibition, providing confidence in experimental results and advancing our understanding of the epigenetic roles of KDM5B.
References
- 1. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of H3K4 demethylase KDM5B to nucleosome organization in embryonic stem cells revealed by micrococcal nuclease sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone Demethylase compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xcessbio.com [xcessbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The KDM5 Inhibitor PBIT Reduces Proliferation of Castration-Resistant Prostate Cancer Cells via Cell Cycle Arrest and the Induction of Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PBIT|KDM5B/JARID1B Inhibitor|CAS 2514-30-9 [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. GSK467 [shop.labclinics.com]
- 20. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 21. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 22. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 23. An optimized ChIP‐Seq framework for profiling histone modifications in Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 25. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]
Cross-Validation of Kdm5B-IN-4 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target effects of the pharmacological inhibitor Kdm5B-IN-4 by comparing its activity with results from genetic perturbation techniques. Lysine-specific demethylase 5B (KDM5B), a histone H3 lysine (B10760008) 4 (H3K4) demethylase, is a critical regulator of gene expression and is frequently overexpressed in various cancers, making it a compelling therapeutic target.[1][2] Validating that the biological effects of a small molecule inhibitor are due to its intended target is a crucial step in drug development. This guide outlines the key experimental readouts and methodologies for cross-validating this compound with genetic approaches like shRNA and CRISPR.
Pharmacological vs. Genetic Perturbation of KDM5B
This compound is a potent chemical probe that competitively inhibits the catalytic activity of the KDM5B enzyme.[3] This leads to a rapid and reversible increase in the substrate, H3K4 methylation, and subsequent downstream biological effects.
Genetic approaches , such as small hairpin RNA (shRNA) or CRISPR/Cas9-mediated knockout, result in the depletion of the KDM5B protein itself.[4][5] This provides a highly specific, albeit slower, method to probe the function of KDM5B. Comparing the outcomes of these orthogonal methods is the gold standard for target validation. Concordance between the pharmacological and genetic results provides strong evidence that the observed phenotype is due to the inhibition of KDM5B, whereas discrepancies may suggest potential off-target effects of the chemical inhibitor or compensatory mechanisms in the genetic models.
Data Presentation: Comparative Analysis
The following tables summarize the expected and reported outcomes from both pharmacological inhibition and genetic depletion of KDM5B, providing a clear basis for comparison.
Table 1: Profile of KDM5B Inhibitor this compound
| Property | Description | Reference |
| Target | Lysine Demethylase 5B (KDM5B / JARID1B / PLU1) | [3] |
| Mechanism | Catalytic inhibition of H3K4me1/2/3 demethylation | [3] |
| Potency (IC₅₀) | 0.025 µM | [3] |
Table 2: Comparison of Molecular and Phenotypic Outcomes
| Endpoint / Assay | Result with this compound (Pharmacological) | Result with Genetic Depletion (shRNA/CRISPR) | References |
| Global H3K4me3 Levels | Increased | Increased | [3][6] |
| PI3K/AKT Signaling | Downregulated | Suppressed (via reduced PIK3CA expression) | [3] |
| Tumor Suppressor Expression | Re-expression (e.g., HEXIM1) | Re-expression (e.g., HEXIM1) | [7] |
| Cell Proliferation | Inhibited (Prostate Cancer) | Inhibited / Arrested (Context-dependent) | [3][4] |
| Cell Cycle | G2/M Arrest (Prostate Cancer) | G1/S Arrest (Porcine Fibroblasts) | [3][4] |
| Cell Migration | Inhibited (Prostate Cancer) | Not explicitly stated, but KDM5B is linked to metastasis | [3] |
| DNA Damage Repair | Not explicitly stated | Impaired | [8] |
Mandatory Visualizations
Caption: KDM5B demethylates H3K4me3, a mark associated with active genes.
Caption: Workflow for cross-validating pharmacological and genetic results.
Experimental Protocols
Western Blot for Global H3K4me3 Levels
This protocol is used to assess changes in the total cellular levels of histone H3 trimethylated at lysine 4.
-
Sample Preparation: Culture cells to 80-90% confluency and treat with this compound/vehicle or transduce with shRNA as required.
-
Histone Extraction: Isolate nuclei and perform an acid extraction of histones or use a commercial kit. Quantify protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 5-15 µg of histone extract per lane onto a 15% SDS-PAGE gel to resolve the small histone proteins.[9]
-
Protein Transfer: Transfer proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane.[10] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against H3K4me3 (e.g., Thermo Fisher PA5-85525) and a loading control like total Histone H3, diluted in blocking buffer.[11]
-
Washing: Wash the membrane three times for 10 minutes each in TBST.[9]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the H3K4me3 signal to the total Histone H3 signal.
Quantitative Reverse Transcription PCR (qRT-PCR) for Target Gene Expression
This protocol measures changes in mRNA levels of KDM5B target genes.
-
RNA Isolation: After cell treatment or transduction, harvest cells and isolate total RNA using a TRIzol-based method or a column-based kit.[12] Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription (cDNA Synthesis): Convert 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit with oligo(dT) or random primers.[13]
-
qPCR Reaction Setup: In a qPCR plate, prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers for a target gene (e.g., HEXIM1) and a housekeeping gene (e.g., GAPDH, ACTB).[14]
-
qPCR Run: Perform the reaction on a real-time PCR machine. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene.[12]
Lentiviral shRNA-mediated Knockdown of KDM5B
This protocol describes a method for stable depletion of KDM5B protein.
-
shRNA Selection: Obtain at least two distinct, validated shRNA constructs targeting human KDM5B in a lentiviral vector (e.g., pLKO.1). A non-targeting (scramble) shRNA should be used as a control.[15]
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.
-
Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection, filter it through a 0.45 µm filter, and concentrate if necessary.
-
Transduction: Plate target cells and transduce them with the harvested lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.[5]
-
Validation of Knockdown: Expand the stable cell pool and validate the knockdown efficiency by measuring KDM5B mRNA levels via qRT-PCR and protein levels via Western blot.
CRISPR/Cas9-mediated Knockout of KDM5B
This protocol outlines the generation of a KDM5B knockout cell line.
-
gRNA Design: Design two or more single guide RNAs (sgRNAs) targeting an early, conserved exon of the KDM5B gene using online design tools to minimize off-target effects.[16]
-
Vector Cloning: Clone the designed sgRNA sequences into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Transfection/Transduction: Deliver the CRISPR/Cas9 machinery into the target cells. This can be done by transfecting the all-in-one plasmid or by transducing with lentivirus produced as described in the shRNA protocol.[17]
-
Single-Cell Cloning: After selection (e.g., with puromycin), isolate single cells into a 96-well plate via limiting dilution or FACS to generate clonal populations.[17]
-
Screening and Validation: Expand the clones and screen for KDM5B knockout.
-
Genomic DNA: Extract genomic DNA, PCR amplify the target region, and use Sanger sequencing or a T7 Endonuclease I assay to identify clones with indel mutations.
-
Protein: Confirm the absence of KDM5B protein via Western blot. Select a biallelic knockout clone for downstream experiments.[18]
-
References
- 1. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CRISPR/Cas13d-mediated efficient KDM5B mRNA knockdown in porcine somatic cells and parthenogenetic embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 6. KDM5B regulates embryonic stem cell self-renewal and represses cryptic intragenic transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone demethylase KDM5B is a key regulator of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 11. H3K4me3 Polyclonal Antibody (PA5-85525) [thermofisher.com]
- 12. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 13. elearning.unite.it [elearning.unite.it]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
- 16. researchgate.net [researchgate.net]
- 17. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 18. origene.com [origene.com]
A Comparative Analysis of Kdm5B-IN-4 and Other Epigenetic Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phenotypic differences between Kdm5B-IN-4 and other classes of epigenetic drugs, including Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate informed decisions in epigenetic drug discovery.
Executive Summary
Epigenetic modifications are critical regulators of gene expression and cellular function, and their dysregulation is a hallmark of cancer. This has led to the development of various epigenetic drugs targeting the enzymes responsible for these modifications. This guide focuses on comparing the phenotypic effects of inhibitors targeting the KDM5B histone demethylase, with a focus on this compound and other pan-KDM5 inhibitors, against two major classes of established epigenetic drugs: HDAC inhibitors and DNMT inhibitors. While direct comparative studies are limited, this guide synthesizes available data to highlight the distinct and overlapping cellular consequences of inhibiting these different epigenetic regulators.
Introduction to KDM5B and Epigenetic Drug Classes
KDM5B (Lysine-Specific Demethylase 5B) , also known as JARID1B or PLU1, is a histone demethylase that specifically removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me3/me2), a mark associated with active gene transcription. By removing these activating marks, KDM5B generally acts as a transcriptional repressor. Its overexpression has been linked to tumorigenesis, metastasis, and drug resistance in various cancers, making it an attractive therapeutic target. This compound is a specific inhibitor of KDM5B. Due to limited public data on this compound, this guide also includes data from other well-characterized pan-KDM5 inhibitors like CPI-455 and KDM5-C70 to infer the potential effects of KDM5B inhibition.
HDAC Inhibitors (HDACis) are a class of drugs that block the activity of histone deacetylases. HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these drugs promote histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes.
DNMT Inhibitors (DNMTis) target DNA methyltransferases, enzymes that catalyze the addition of a methyl group to DNA, primarily at CpG sites. DNA hypermethylation in promoter regions is a common mechanism for silencing tumor suppressor genes in cancer. DNMT inhibitors lead to DNA hypomethylation and the re-activation of these silenced genes.
Phenotypic Differences: A Comparative Overview
The inhibition of KDM5B, HDACs, and DNMTs leads to distinct and sometimes overlapping phenotypic changes in cancer cells. These effects are highly context-dependent, varying with the cancer type, genetic background, and the specific inhibitor used.
Effects on Cell Proliferation and Viability
A primary goal of anti-cancer therapies is to inhibit the uncontrolled proliferation of cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative KDM5, HDAC, and DNMT inhibitors across various cancer cell lines, providing a quantitative measure of their anti-proliferative activity.
| Drug Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| KDM5 Inhibitor | CPI-455 | MCF-7 (Breast) | 35.4 | [1] |
| T-47D (Breast) | 26.19 | [1] | ||
| EFM-19 (Breast) | 16.13 | [1] | ||
| KDM5-C70 | MM.1S (Multiple Myeloma) | ~20 | [2] | |
| HDAC Inhibitor | Vorinostat (SAHA) | LNCaP (Prostate) | 2.5 - 7.5 | [3] |
| PC-3 (Prostate) | 2.5 - 7.5 | [3] | ||
| TSU-Pr1 (Prostate) | 2.5 - 7.5 | [3] | ||
| MCF-7 (Breast) | 0.75 | [3] | ||
| MV4-11 (Leukemia) | < 1 | [4] | ||
| Daudi (Lymphoma) | < 1 | [4] | ||
| A549 (Lung) | 1.64 | [4] | ||
| Panobinostat (B1684620) | HH (Cutaneous T-cell Lymphoma) | 0.0018 | ||
| BT474 (Breast) | 0.0026 | |||
| HCT116 (Colon) | 0.0071 | |||
| SCLC cell lines | < 0.025 | [5] | ||
| DNMT Inhibitor | Decitabine | MOLM-13 (Leukemia) | 0.06294 | [6] |
| K562 (Leukemia) | 0.26 | [7] | ||
| Molt-4 (T-ALL) | 84.461 (after 72h) | [8] | ||
| Breast Cancer Cell Lines | Broad range | [9][10] | ||
| Azacitidine | SKM-1 (Myelodysplastic Syndrome) | 0.52 | [11] | |
| MOLM-13 (Leukemia) | 0.03804 | [6] |
Observations:
-
HDAC inhibitors , particularly Panobinostat, generally exhibit the most potent anti-proliferative effects with IC50 values often in the nanomolar range across a broad spectrum of cancer cell lines.
-
KDM5 inhibitors like CPI-455 and KDM5-C70 show anti-proliferative activity in the micromolar range.
-
DNMT inhibitors display a wide range of IC50 values, which can be influenced by the duration of treatment due to their mechanism of action requiring incorporation into DNA during replication.
Effects on Apoptosis and Cell Cycle
Induction of apoptosis (programmed cell death) and cell cycle arrest are key mechanisms by which anti-cancer drugs exert their effects.
| Drug Class | General Effect on Apoptosis | General Effect on Cell Cycle |
| KDM5B/KDM5 Inhibitors | Induction of apoptosis has been observed following KDM5B knockdown.[12] | Can induce cell cycle arrest, often at the G1 phase, through upregulation of cell cycle inhibitors like p15 (B1577198) and p27.[13] |
| HDAC Inhibitors | Potent inducers of both intrinsic and extrinsic apoptotic pathways.[14] | Commonly cause cell cycle arrest in G1 and/or G2/M phases, often mediated by the induction of p21.[14] |
| DNMT Inhibitors | Can induce apoptosis, and this effect can be enhanced when combined with other agents like HDAC inhibitors. | Can cause cell cycle arrest, with effects on different phases depending on the cell type and drug concentration.[8] |
Signaling Pathways and Mechanisms of Action
The phenotypic outcomes of these epigenetic drugs are driven by their impact on distinct and overlapping signaling pathways.
KDM5B Signaling Pathway
KDM5B has been shown to be a critical regulator of the PI3K/AKT signaling pathway , a key pathway promoting cell proliferation, survival, and growth. KDM5B can directly bind to the promoter of PIK3CA (encoding the p110α catalytic subunit of PI3K) and enhance its transcription. Inhibition of KDM5B is therefore expected to downregulate the PI3K/AKT pathway.[15][16]
Caption: KDM5B promotes cell proliferation and survival by activating the PI3K/AKT signaling pathway.
HDAC Inhibitor Mechanism of Action
HDAC inhibitors block the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and re-expression of tumor suppressor genes that can induce cell cycle arrest and apoptosis.
Caption: HDAC inhibitors promote the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis.
DNMT Inhibitor Mechanism of Action
DNMT inhibitors are incorporated into DNA and trap DNMT enzymes, leading to their degradation and subsequent passive demethylation of the genome during DNA replication. This results in the re-expression of hypermethylated tumor suppressor genes.
Caption: DNMT inhibitors lead to DNA hypomethylation and re-expression of tumor suppressor genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the phenotypic effects of epigenetic drugs.
Cell Viability/Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of the epigenetic drug (e.g., this compound, Vorinostat, Decitabine) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Colony Formation Assay
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and proliferative capacity.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Drug Treatment: Treat the cells with the desired concentration of the epigenetic drug.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as a cluster of >50 cells).
Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content of individual cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the epigenetic drug for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Discussion and Future Directions
The available data suggest that KDM5B inhibitors, HDAC inhibitors, and DNMT inhibitors represent distinct therapeutic strategies with different potency and mechanisms of action. HDAC inhibitors, in general, appear to be the most potent inducers of cell death and proliferation arrest across a wide range of cancer types. KDM5B inhibitors, while showing promise, appear to have a more nuanced role, potentially through the modulation of specific signaling pathways like PI3K/AKT. DNMT inhibitors are effective in reversing epigenetic silencing but may require longer treatment durations to exert their full effects.
A significant gap in the current knowledge is the lack of direct, comprehensive comparative studies of these different classes of inhibitors in standardized experimental settings. Future research should focus on:
-
Head-to-head comparisons of specific and potent inhibitors of KDM5B, HDACs, and DNMTs in a panel of well-characterized cancer cell lines.
-
Quantitative proteomics and transcriptomics to provide a global view of the cellular changes induced by each inhibitor class.
-
In vivo studies to compare the efficacy and toxicity of these drugs in relevant animal models.
-
Combination studies to explore potential synergistic effects between KDM5B inhibitors and other epigenetic drugs or conventional chemotherapies.
By addressing these knowledge gaps, the field can move closer to a more personalized approach to epigenetic therapy, where the choice of drug is guided by the specific epigenetic landscape of a patient's tumor.
Conclusion
This guide provides a comparative overview of the phenotypic effects of KDM5B inhibitors and other major classes of epigenetic drugs. While each class has a distinct primary mechanism of action, they all converge on the reactivation of silenced tumor suppressor pathways, leading to anti-cancer effects. The choice of which epigenetic target to inhibit will likely depend on the specific cancer type, its underlying genetic and epigenetic alterations, and the desired therapeutic outcome. The continued development and characterization of specific inhibitors like this compound will be crucial for realizing the full potential of epigenetic therapies in cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. quora.com [quora.com]
- 13. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CPI-455 HCl | Histone Demethylase | TargetMol [targetmol.com]
- 16. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Kdm5B-IN-4: A Guide for Laboratory Professionals
For immediate reference, treat Kdm5B-IN-4 as a hazardous chemical waste product. All disposal procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a procedural framework based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting.
Essential Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, both in its pure form and in solution, should be performed inside a certified chemical fume hood to minimize the risk of inhalation or skin exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical for laboratory safety and environmental protection. The following steps outline a general procedure for its safe disposal:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Stock solutions and any remaining working solutions.
-
Contaminated labware, such as pipette tips, vials, and gloves.
-
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect solid this compound and contaminated disposable materials in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and chemically compatible container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure that the storage area is compliant with your institution's guidelines for hazardous waste accumulation.
-
-
Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit, arrange for its disposal through your institution's EHS department.
-
Complete any required hazardous waste pickup forms, providing accurate information about the waste's composition and quantity.
-
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound is available, the following table provides general guidelines for handling small molecule inhibitors.
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area. | [1] |
| Container Rinsing | The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste. | [2] |
| pH of Aqueous Waste for Sewer Disposal | Prohibited for organic compounds like this compound. Generally, aqueous liquids must have a pH between 6 and 10 for sewer disposal, but this does not apply to this type of chemical. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) guidelines and adhere to all local, state, and federal regulations for chemical waste disposal.
References
Standard Operating Procedure: Handling and Safety for KDM5B-IN-4
Disclaimer: This document provides general guidance for handling KDM5B-IN-4. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling this chemical. The information herein is based on best practices for handling potent, novel small molecule inhibitors in a laboratory setting.
Pre-Handling Checklist and Risk Assessment
Before any procedure involving this compound, a thorough risk assessment must be conducted. This involves identifying potential hazards and implementing appropriate control measures.
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure.
| Control Type | Requirement | Purpose |
| Fume Hood | Mandatory | For all weighing, reconstituting, and aliquoting of the solid compound. |
| Ventilation | General laboratory ventilation | To ensure adequate air exchange in the work area. |
| Safety Shower & Eyewash Station | Required | Must be accessible within 10 seconds of the work area. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in its solid form or in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Protects against skin contact. Double-gloving is advised for handling potent compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder form outside of a certified fume hood. |
Handling Procedures
Adherence to a strict protocol is crucial to ensure safety during the handling of this compound.
Weighing and Reconstitution (Solid Form)
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a dedicated set of spatulas and weighing paper.
-
Carefully transfer the desired amount of this compound to a tared container.
-
Clean any spills immediately with appropriate materials (see Section 4).
-
-
Reconstitution:
-
Add the solvent slowly to the vessel containing the weighed compound.
-
Ensure the vessel is capped or sealed before mixing.
-
Handling of Stock Solutions
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store stock solutions in tightly sealed containers in a designated, secure location as recommended by the SDS.
-
Pipetting: Use only calibrated pipettes with disposable tips. Avoid cross-contamination.
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment involving a potent small molecule inhibitor like this compound.
Caption: Experimental workflow for handling this compound.
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
| Emergency Type | Procedure |
| Minor Spill (Solid) | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Gently cover the spill with absorbent paper to avoid raising dust. 4. Wet the absorbent paper with a suitable solvent (e.g., ethanol). 5. Collect the material into a sealed container for hazardous waste. |
| Minor Spill (Liquid) | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Cover the spill with absorbent material. 4. Collect the saturated material into a sealed container for hazardous waste. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and copious amounts of water for at least 15 minutes. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station. 2. Hold eyelids open and away from the eyeballs to ensure thorough rinsing. 3. Seek immediate medical attention. |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Segregation
-
Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be collected in a dedicated, labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container.
-
Sharps: Contaminated pipette tips and needles must be disposed of in a designated sharps container.
The following diagram outlines the logical flow for waste disposal.
Caption: Decision tree for the disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
